cyclo(Arg-Gly-Asp-D-Phe-Val)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUWEHEBOMRPH-NYUBLWNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of cyclo(Arg-Gly-Asp-D-Phe-Val): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Arg-Gly-Asp-D-Phe-Val), a cyclic pentapeptide often abbreviated as c(RGDfV), is a potent and selective antagonist of specific integrin receptors. Its mechanism of action is centered on its ability to mimic the Arg-Gly-Asp (RGD) sequence found in various extracellular matrix (ECM) proteins. This mimicry allows c(RGDfV) to competitively inhibit the binding of ECM proteins to integrins, thereby disrupting cell-matrix interactions that are crucial for numerous physiological and pathological processes, including cell adhesion, migration, proliferation, and survival. This technical guide provides a comprehensive overview of the core mechanism of action of c(RGDfV), detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these functions.
I. Molecular Interaction with Integrins: Competitive Antagonism
The primary mode of action of c(RGDfV) is its competitive antagonism of integrin receptors, particularly the αvβ3 subtype. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell adhesion to the ECM.[1][2] The RGD sequence is a key recognition motif for many integrins. The cyclic structure of c(RGDfV) constrains the peptide backbone, presenting the RGD motif in a conformation that is highly favorable for binding to the ligand-binding pocket of αvβ3 and other related integrins.[1][3]
By occupying this binding site, c(RGDfV) physically obstructs the interaction between the integrin and its natural ligands, such as vitronectin, fibronectin, and laminin.[2][4] This disruption of cell-matrix adhesion is the foundational event that triggers the subsequent cellular effects of the peptide.
Quantitative Binding Affinity
The binding affinity of c(RGDfV) and its analogs for various integrin subtypes has been quantified using competitive binding assays, typically measured as the half-maximal inhibitory concentration (IC50). These values highlight the selectivity of c(RGDfV) for certain integrins.
| Compound | Integrin Subtype | IC50 (nM) | Reference(s) |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 4.9 - 158 | [2] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ5 | ~10-100x higher than αvβ3 | [4] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αIIbβ3 | >1000 | [2][3] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.65 - 5.9 | [2] |
| cyclo(Arg-Gly-Asp-D-Phe-Lys) | αvβ3 | 0.94 - 79.2 | [5][6] |
II. Downstream Signaling Pathways
The binding of c(RGDfV) to integrins does not merely block adhesion; it actively modulates intracellular signaling cascades that govern critical cellular functions. The inhibition of ligand binding prevents the clustering of integrins and the subsequent recruitment of signaling proteins to focal adhesions, leading to a cascade of inhibitory effects.
A. Inhibition of Focal Adhesion Kinase (FAK) and Src Signaling
A central event in integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[7] Upon ligand binding and integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[6][8] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of other downstream targets, promoting cell migration, survival, and proliferation.[8]
c(RGDfV) prevents the initial activation of FAK by blocking integrin-ligand interactions. This leads to a dose-dependent decrease in FAK phosphorylation at Tyr397, thereby inhibiting the entire downstream signaling cascade.[8][9]
B. Modulation of MAPK and PI3K/Akt Pathways
The FAK/Src complex can activate multiple downstream pathways, including the Ras/MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-Kinase/Protein Kinase B) pathways.[10][11] The MAPK pathway is crucial for cell proliferation and differentiation, while the PI3K/Akt pathway is a key regulator of cell survival and apoptosis.[11]
By inhibiting FAK activation, c(RGDfV) indirectly suppresses the activation of both the MAPK and PI3K/Akt pathways. This contributes to its anti-proliferative and pro-apoptotic effects.[6][12]
III. Cellular Effects of cyclo(Arg-Gly-Asp-D-Phe-Val)
The inhibition of integrin binding and downstream signaling by c(RGDfV) manifests in several key cellular effects that are of significant therapeutic interest.
A. Inhibition of Cell Adhesion and Migration
By blocking the interaction of cells with the ECM, c(RGDfV) directly inhibits cell adhesion.[13] This is a fundamental effect that underlies its other biological activities. Cell migration, a critical process in development, wound healing, and cancer metastasis, is highly dependent on the dynamic formation and disassembly of cell-matrix adhesions. The inhibition of these adhesions by c(RGDfV) effectively halts cell migration.
B. Induction of Apoptosis (Anoikis)
Normal anchorage-dependent cells require attachment to the ECM for survival. When deprived of this attachment, they undergo a form of programmed cell death called anoikis. By disrupting cell-matrix adhesion, c(RGDfV) can induce anoikis in susceptible cells, such as endothelial cells and some tumor cells.[7] This pro-apoptotic effect is a key component of its anti-angiogenic and anti-tumor activity. The mechanism involves the downregulation of survival signals from the PI3K/Akt pathway and, in some cases, the direct activation of caspases.[14][15][16]
C. Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a hallmark of tumor growth and metastasis. This process is critically dependent on the migration and proliferation of endothelial cells, which are mediated by αvβ3 integrin.[17] By inhibiting endothelial cell adhesion, migration, and survival, c(RGDfV) potently suppresses angiogenesis.[10]
IV. Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of c(RGDfV).
A. Cell Adhesion Assay
This assay quantifies the ability of c(RGDfV) to inhibit cell attachment to an ECM-coated surface.
Protocol:
-
Plate Coating: Coat 96-well plates with an ECM protein solution (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., HUVECs or tumor cells expressing αvβ3) and resuspend them in serum-free media.
-
Treatment: Pre-incubate the cells with varying concentrations of c(RGDfV) for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm). The decrease in absorbance in the presence of c(RGDfV) is proportional to the inhibition of cell adhesion.[13][18]
B. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of c(RGDfV) on the directional migration of a cell monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to full confluence.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[19]
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh media containing different concentrations of c(RGDfV) to the wells.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points. A delay or inhibition of wound closure in the presence of c(RGDfV) indicates an inhibitory effect on cell migration.[20]
C. In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures by endothelial cells and is used to evaluate the anti-angiogenic potential of c(RGDfV).
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.[17][21]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in media containing various concentrations of c(RGDfV).
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like structures.
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in the presence of c(RGDfV) indicates anti-angiogenic activity.
D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects the induction of apoptosis by c(RGDfV) by identifying externalized phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Culture cells in the presence of varying concentrations of c(RGDfV) for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. An increase in the percentage of Annexin V-positive cells with c(RGDfV) treatment indicates the induction of apoptosis.[23]
-
E. Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK and Akt in response to c(RGDfV).
Protocol:
-
Cell Treatment and Lysis: Treat cells with c(RGDfV) for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK Tyr397).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.[8][24]
Conclusion
The mechanism of action of cyclo(Arg-Gly-Asp-D-Phe-Val) is a well-defined process initiated by the competitive inhibition of integrin αvβ3. This primary interaction triggers a cascade of downstream events, including the inhibition of FAK/Src signaling and the subsequent suppression of the MAPK and PI3K/Akt pathways. These molecular changes translate into potent cellular effects, namely the inhibition of cell adhesion and migration, the induction of apoptosis, and robust anti-angiogenic activity. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of c(RGDfV) and other integrin-targeting compounds in preclinical and drug development settings. A thorough understanding of this core mechanism is essential for the rational design of novel therapeutics targeting integrin-mediated pathologies.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]
- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. glpbio.com [glpbio.com]
- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Regulation of Focal Adhesion Kinase through a Direct Interaction with an Endogenous Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclo(Arg-Gly-Asp-D-Phe-Val) as an Integrin αvβ3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin αvβ3, a cell surface receptor crucial for cell-cell and cell-matrix interactions, is a key player in tumor growth, angiogenesis, and metastasis. Its expression is significantly upregulated on activated endothelial cells and various tumor cells, making it a prime target for anti-cancer therapies. The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), has emerged as a potent and selective inhibitor of integrin αvβ3. This technical guide provides a comprehensive overview of c(RGDfV), detailing its binding affinity, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.
Introduction
The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for several integrins, mediating their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and fibrinogen.[1] While linear RGD peptides exhibit some affinity for these receptors, their cyclic counterparts, such as c(RGDfV), demonstrate significantly enhanced potency and selectivity, particularly for integrin αvβ3.[2] This enhanced activity is attributed to the conformational constraints imposed by cyclization, which pre-organizes the peptide into a bioactive conformation that fits optimally into the integrin's binding pocket.
c(RGDfV) functions as an antagonist, competitively inhibiting the binding of natural ECM ligands to integrin αvβ3.[2] This disruption of cell adhesion processes has profound biological consequences, most notably the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] By blocking integrin αvβ3, c(RGDfV) can induce apoptosis in proliferating endothelial cells and disrupt the intricate signaling cascades that drive vascularization.[3]
Quantitative Data Presentation
The efficacy of c(RGDfV) and its analogs as integrin αvβ3 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand by 50%.
| Compound | Integrin Subtype | IC50 (nM) | Reference |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 7 - 40 | [1] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ5 | 600 - 4,000 | [1] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αIIbβ3 | 700 - 5,000 | [1] |
| E-[c(RGDfK)]2 | αvβ3 | 0.6 ± 0.4 | [1] |
| 99Tc-HYNIC-E-[c(RGDfK)]2(tricine)(TPPTS) | αvβ3 | 1.7 ± 0.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of cyclo(Arg-Gly-Asp-D-Phe-Val).
Solid-Phase Peptide Synthesis (SPPS) of cyclo(Arg-Gly-Asp-D-Phe-Val)
This protocol is based on the widely used Fmoc/tBu strategy.[4][5][6]
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val).
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound valine by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next amino acid (Fmoc-D-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for the remaining amino acids in the sequence (Asp, Gly, Arg).
-
Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal arginine.
-
Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups by treating with a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Cyclization: Dissolve the lyophilized linear peptide in a large volume of DMF containing a coupling reagent (e.g., HBTU/HOBt/DIPEA) and allow it to react for several hours to facilitate intramolecular cyclization.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
HPLC Purification
Purification of the cyclic peptide is typically achieved using a preparative or semi-preparative C18 RP-HPLC column.[7][8][9]
Materials:
-
Crude lyophilized cyclo(Arg-Gly-Asp-D-Phe-Val)
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Injection and Gradient Elution: Inject the sample onto the column and elute with a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 60% B over 40 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the pure cyclic peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Integrin αvβ3 Competitive Binding Assay (ELISA-based)
This assay measures the ability of c(RGDfV) to inhibit the binding of a known ligand (e.g., biotinylated vitronectin) to immobilized integrin αvβ3.[10]
Workflow for Competitive ELISA
References
- 1. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Role of cyclo(Arg-Gly-Asp-D-Phe-Val) in Cell Adhesion: A Technical Guide for Researchers
Executive Summary
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as cyclo(RGDfV), is a synthetic molecule that has become an invaluable tool in cell biology and a cornerstone for the development of targeted therapeutics. It functions as a potent and selective antagonist of specific integrin receptors by mimicking the natural Arg-Gly-Asp (RGD) cell recognition sequence found in extracellular matrix (ECM) proteins. By competitively inhibiting the binding of ECM proteins like vitronectin and fibronectin to integrins, particularly αvβ3 and αvβ5, cyclo(RGDfV) effectively disrupts cell adhesion. This inhibition triggers a cascade of downstream effects, including the suppression of cell migration, proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of cyclo(RGDfV), its mechanism of action, quantitative binding data, relevant signaling pathways, and detailed experimental protocols for its use in research.
Introduction to Integrin-Mediated Cell Adhesion
Cell adhesion is a fundamental biological process governing the attachment of a cell to a surface, extracellular matrix, or another cell. This process is primarily mediated by a family of transmembrane glycoproteins known as integrins.[1] Integrins are heterodimers composed of α and β subunits that act as bidirectional signaling receptors, linking the extracellular environment to the intracellular cytoskeleton.[1]
A significant subset of integrins recognizes the tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD), which is a common cell attachment motif in many ECM proteins, including vitronectin, fibronectin, and laminin.[2][3] The interaction between the RGD motif and integrins is crucial for the adhesion, migration, and survival of many cell types. The αvβ3 and αvβ5 integrins, in particular, are strongly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells, making them key targets in cancer therapy.[4][5]
Linear RGD peptides can mimic this interaction but often suffer from low affinity and rapid degradation in vivo. To overcome these limitations, conformationally constrained cyclic peptides were developed. Cyclo(RGDfV) is a highly active and stable cyclic pentapeptide designed to exhibit high affinity for αvβ3 and αvβ5 integrins.[4] Its structure restricts the peptide backbone, presenting the RGD motif in a biologically optimal conformation for receptor binding. A closely related N-methylated derivative, cyclo(RGDf(NMe)V), known as Cilengitide, has been extensively studied in clinical trials for its anti-angiogenic and anti-tumor activities.[4][6][7]
Mechanism of Action: Competitive Inhibition
The primary mechanism by which cyclo(RGDfV) influences cell adhesion is through competitive antagonism at the integrin receptor binding site.
-
Mimicry of Natural Ligands: The RGD sequence within the cyclic peptide structure mimics the conformation of the RGD motif present in native ECM proteins.
-
Competitive Binding: Cyclo(RGDfV) binds with high affinity to the RGD-binding pocket on integrins, primarily αvβ3 and αvβ5.[4] This binding is potent and selective, directly competing with and physically blocking the attachment of larger ECM proteins like vitronectin.
-
Disruption of Cell Adhesion: By preventing the binding of cells to the ECM, the peptide inhibits the initial step required for cell adhesion and spreading. This can lead to the detachment of already adhered cells or prevent the attachment of new cells.[5][8]
-
Induction of Anoikis: For many cell types, adhesion to the ECM is essential for survival. By disrupting this linkage, cyclo(RGDfV) can inhibit crucial survival signals, leading to a form of programmed cell death known as anoikis.[4][5] This is a key mechanism behind its anti-tumor effects.
Quantitative Data: Binding Affinity and Adhesion Inhibition
The efficacy of cyclo(RGDfV) and its analogs is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding or biological activity. The tables below summarize key quantitative data from competitive binding assays and cell adhesion inhibition studies.
Table 1: Integrin Binding Affinity of cyclo(RGDfV) and Analogs
This table presents IC50 values from solid-phase competitive binding assays, where the peptide competes with a natural ligand (e.g., vitronectin, fibronectin) for binding to purified integrin receptors. Lower values indicate higher binding affinity.
| Compound | Integrin Subtype | IC50 (nM) | Reference(s) |
| cyclo(RGDfV) | αvβ3 | 4.0 - 12 | [4][7][9] |
| αvβ5 | 79 - 182 | [10][11] | |
| α5β1 | > 1000 | [9] | |
| αIIbβ3 | > 10000 | [7] | |
| Cilengitide | αvβ3 | 0.54 - 0.61 | [7][10][12] |
| (cyclo(RGDf(NMe)V)) | αvβ5 | 8.0 - 8.4 | [7][10] |
| α5β1 | 14.9 - 15.4 | [7][10] |
Table 2: Inhibition of Cell Adhesion by cyclo(RGDfV) and Analogs
This table presents IC50 values from in vitro cell-based assays, measuring the concentration of the peptide required to inhibit the adhesion of specific cell lines to an ECM-coated substrate.
| Cell Line | Integrin(s) Expressed | Compound | IC50 (µM) | Reference(s) |
| WM115 (Melanoma) | αvβ3 | cyclo(RGDfV) | ~10 - 20 | [9][13] |
| Osteosarcoma Cells | αvβ3, αvβ5 | Cilengitide | 1.9 - 10.3 | [5] |
| HUVEC (Endothelial) | αvβ3, αvβ5, α5β1 | Cilengitide | Not specified | [14] |
Integrin Signaling Pathways
Integrin binding to the ECM is not merely a physical anchor; it initiates a complex intracellular signaling cascade that regulates cell behavior. The binding and clustering of integrins recruit a host of signaling proteins to the cell membrane, forming focal adhesions. A key initiating event is the activation of Focal Adhesion Kinase (FAK) .
-
FAK Recruitment and Autophosphorylation: Upon integrin engagement, FAK is recruited to the focal adhesion complex and undergoes autophosphorylation at tyrosine residue 397 (Y397).[15]
-
Src Kinase Activation: The phosphorylated Y397 site on FAK serves as a high-affinity binding site for the SH2 domain of Src family kinases.[15] This interaction leads to the activation of Src.
-
Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream substrates, including paxillin and p130Cas. This cascade ultimately activates pathways such as the MAP kinase (MAPK) pathway , which is critical for regulating gene expression related to cell proliferation, survival, and migration.[15][16][17]
Cyclo(RGDfV) acts at the apex of this pathway. By preventing the initial integrin-ECM binding, it blocks FAK activation and all subsequent downstream signaling events that are dependent on cell adhesion.[17]
Experimental Protocols
Protocol 1: Competitive Solid-Phase Integrin Binding Assay (ELISA)
This assay quantifies the ability of cyclo(RGDfV) to inhibit the binding of a soluble integrin receptor to its immobilized ECM ligand.[7]
Materials:
-
High-binding 96-well ELISA plates
-
ECM Protein (e.g., human vitronectin, 10 µg/mL in carbonate buffer)
-
Coating Buffer (15 mM Na₂CO₃, 35 mM NaHCO₃, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in Tris-Buffered Saline with Tween-20, TBST)
-
Assay Buffer (TBST with 1 mM MnCl₂)
-
Soluble purified integrin (e.g., αvβ3, at a concentration determined by titration)
-
Cyclo(RGDfV) stock solution and serial dilutions
-
Primary antibody against an integrin subunit (e.g., anti-β3)
-
HRP-conjugated secondary antibody
-
TMB substrate solution and Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Methodology:
-
Coating: Add 100 µL of ECM protein solution to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash plates 3 times with 200 µL/well of TBST.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Competition: In separate tubes, pre-incubate the soluble integrin with serial dilutions of cyclo(RGDfV) (or a vehicle control for maximum binding) in Assay Buffer for 15-30 minutes.
-
Binding: Add 100 µL of the integrin/peptide mixture to the corresponding wells of the coated plate. Incubate for 1-3 hours at RT.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody: Add 100 µL of the primary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT in the dark.
-
Washing: Repeat the wash step, ensuring all residual buffer is removed.
-
Detection: Add 100 µL of TMB substrate. Incubate until a blue color develops (5-15 minutes). Stop the reaction by adding 100 µL of Stop Solution.
-
Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition against the log concentration of cyclo(RGDfV) and fit a dose-response curve to calculate the IC50 value.[18]
Protocol 2: Cell Adhesion Inhibition Assay
This assay measures the ability of cyclo(RGDfV) to prevent cells from adhering to an ECM-coated surface.[2]
Materials:
-
96-well tissue culture plates
-
ECM Protein (e.g., vitronectin, 1-10 µg/mL in sterile PBS)
-
Blocking Buffer (e.g., 1% heat-denatured BSA in serum-free medium)
-
Cell line of interest (e.g., HUVECs, U87 glioblastoma cells)
-
Serum-free cell culture medium
-
Cyclo(RGDfV) stock solution and serial dilutions
-
Cell detachment solution (e.g., Trypsin-EDTA or non-enzymatic buffer)
-
Crystal Violet staining solution (0.2% crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Plate reader (570 nm)
Methodology:
-
Plate Coating: Coat wells of a 96-well plate with ECM solution. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Wash wells with sterile PBS, then add Blocking Buffer and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells using a gentle detachment method. Wash cells and resuspend them in serum-free medium to a concentration of ~2x10⁵ cells/mL.
-
Inhibitor Incubation: In separate tubes, mix the cell suspension with serial dilutions of cyclo(RGDfV). Include a vehicle-only control. Incubate this mixture for 20-30 minutes at 37°C.
-
Seeding: After blocking, wash the plate wells with PBS. Add 100 µL of the cell/peptide suspension to each well.
-
Adhesion: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells 2-3 times with PBS to remove all non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Wash away excess stain with water and allow the plate to air dry completely.
-
Solubilize the stain by adding 100 µL of 1% SDS to each well and shaking for 10 minutes.
-
Read the absorbance at ~570 nm. The absorbance is directly proportional to the number of adherent cells.
-
Calculate the IC50 value from a dose-response curve.[2]
-
Conclusion
Cyclo(Arg-Gly-Asp-D-Phe-Val) is a potent and specific inhibitor of cell adhesion mediated by αvβ3 and αvβ5 integrins. Its conformationally constrained structure allows for high-affinity binding to these receptors, effectively blocking their interaction with the extracellular matrix. This action disrupts the primary anchor for cell adhesion and inhibits the downstream signaling pathways responsible for cell survival, growth, and migration. The robust and well-characterized nature of cyclo(RGDfV) makes it an essential tool for researchers investigating integrin biology and a foundational molecule for the development of targeted therapies against diseases driven by angiogenesis and metastasis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAK integrates growth-factor and integrin signals to promote cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: cyclo(Arg-Gly-Asp-D-Phe-Val) in Cancer Research
Introduction
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as c(RGDfV), is a synthetic peptide that has garnered significant attention in oncology. Its primary mechanism of action is the high-affinity and selective inhibition of integrin αvβ3.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[3][4] The αvβ3 integrin subtype is expressed at low levels in mature endothelial and most normal cells but is significantly upregulated on activated endothelial cells in the tumor neovasculature and on the surface of various tumor cells, including glioblastoma, melanoma, ovarian, and breast cancer.[2][5][6] This differential expression makes αvβ3 an ideal target for developing targeted cancer diagnostics and therapeutics. c(RGDfV) and its derivatives are being explored as standalone anti-cancer agents, as targeting moieties for drug delivery systems, and as probes for molecular imaging.[7][8][9]
Mechanism of Action: Integrin αvβ3 Inhibition
The Arg-Gly-Asp (RGD) tripeptide sequence is a recognition motif found in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin.[6][9] c(RGDfV) mimics this sequence, acting as a competitive antagonist at the RGD-binding site of αvβ3 integrin. The cyclization and inclusion of a D-amino acid (D-Phe) enhance its metabolic stability and conformational rigidity, leading to higher binding affinity and selectivity for αvβ3 over other integrins like αIIbβ3, which is abundant on platelets.[2][10]
Binding of c(RGDfV) to αvβ3 integrin disrupts its interaction with ECM proteins, which in turn inhibits downstream signaling pathways critical for tumor progression. This includes the suppression of Focal Adhesion Kinase (FAK) and Src kinase activation, leading to impaired MAP Kinase signaling. The consequences of this inhibition are multifaceted, leading to the disruption of tumor-associated processes such as angiogenesis, cell migration, and survival.
Caption: c(RGDfV) blocks integrin αvβ3, inhibiting downstream signaling.
Therapeutic Applications
The function of c(RGDfV) as an integrin antagonist has been leveraged for several therapeutic strategies in cancer research.
Anti-Angiogenesis and Anti-Metastatic Agent
By blocking αvβ3 on activated endothelial cells, c(RGDfV) can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and nutrient supply.[9][11] This anti-angiogenic effect can starve the tumor, leading to growth inhibition. Furthermore, by interfering with the adhesion and migration of tumor cells, c(RGDfV) can reduce their invasive potential and the likelihood of metastasis.[1][12]
Induction of Apoptosis and Cell Cycle Modulation
Disrupting the adhesion of tumor cells to the ECM can induce a form of programmed cell death known as anoikis. Studies have shown that c(RGDfV) treatment can increase apoptosis rates in cancer cells.[1][13] It can also sensitize leukemia cells to chemotherapy by disrupting their protective interaction with the bone marrow microenvironment.[1] Additionally, c(RGDfV) has been observed to affect the cell cycle, decreasing the proportion of cells in the G0/G1 phase and increasing them in the S phase, making them more susceptible to cycle-dependent chemotherapeutic agents.[1][13]
Targeting Ligand for Drug Delivery
The specificity of c(RGDfV) for tumor-associated integrins makes it an excellent targeting ligand. It can be conjugated to various therapeutic payloads, including chemotherapy drugs (e.g., doxorubicin, paclitaxel), nanoparticles, and liposomes.[7][14][15] This strategy concentrates the therapeutic agent at the tumor site, enhancing its efficacy while minimizing systemic toxicity and side effects on healthy tissues.[16]
Table 1: Quantitative Efficacy Data for RGD-based Peptides
| Compound/Derivative | Target Integrin | Assay Type | Cell Line / Model | IC50 / Efficacy | Reference |
|---|---|---|---|---|---|
| c(RGDfV) | αvβ3 | Vitronectin Binding | Isolated Receptor | 7-40 nM | [4] |
| c(RGDfV) | αvβ6 | Fibronectin Binding | Isolated Receptor | 1300 ± 200 nM | [17] |
| Cilengitide (c(RGDf-NMeVal)) | αvβ3 / αvβ5 | - | Glioblastoma Models | Potent antagonist | [7][14] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | αvβ3 | Integrin Binding | - | 16.6 ± 1.3 nM | [2] |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 (Dimer) | αvβ3 | Integrin Binding | - | 48.4 ± 2.8 nM |[2] |
Diagnostic Applications: Molecular Imaging
When conjugated to an imaging agent, such as a positron-emitting radionuclide (e.g., 18F, 64Cu) for Positron Emission Tomography (PET) or a gamma-emitting radionuclide (e.g., 99mTc) for Single-Photon Emission Computed Tomography (SPECT), c(RGDfV) derivatives serve as powerful diagnostic tools.[5][7] These radiotracers allow for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo.[18] This has profound implications for:
-
Early cancer detection: Identifying tumors based on their molecular signature.
-
Patient stratification: Selecting patients who are most likely to benefit from integrin-targeted therapies.
-
Monitoring therapeutic response: Assessing changes in integrin expression following treatment.[10][18]
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides
| Radiotracer | Tumor Model | Imaging Modality | Tumor Uptake (%ID/g) | Time Point | Reference |
|---|---|---|---|---|---|
| [18F]Galacto-RGD | M21 Melanoma (αvβ3-positive) | PET | ~4x higher than αvβ3-negative tumor | 120 min | [6] |
| 99mTc-HYNIC-E-[c(RGDfK)]2 | MDA-MB-435 Breast Carcinoma | SPECT | 3.82 ± 0.52 | 120 min | [19] |
| 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 Ovary Carcinoma | SPECT | 5.8 ± 0.7 | 60 min | [19] |
| [64Cu]Cu-DOTA-Tetramer | U87MG Glioblastoma | PET | 9.93 ± 1.05 | 30 min |[2] |
%ID/g = Percentage of Injected Dose per gram of tissue.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving c(RGDfV). Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: General workflow for evaluating c(RGDfV) in cancer research.
Protocol 4.1: In Vitro Cell Adhesion Assay
This protocol assesses the ability of c(RGDfV) to inhibit the adhesion of tumor cells to an ECM substrate.
-
Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin or fibronectin in PBS). Incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest tumor cells known to express αvβ3 integrin (e.g., U87MG, M21). Resuspend cells in serum-free media to a concentration of 5x105 cells/mL.
-
Treatment: Pre-incubate the cell suspension with varying concentrations of c(RGDfV) (e.g., 0.01 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (PBS or DMSO) and a negative control peptide (e.g., c(RADfV)) if available.
-
Seeding: Add 100 µL of the cell suspension to each coated and blocked well. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification: Add a cell viability reagent (e.g., Calcein-AM or Crystal Violet) and incubate according to the manufacturer's instructions. Read the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of cell adhesion against the log concentration of c(RGDfV) and calculate the IC50 value.
Protocol 4.2: Flow Cytometry-Based Apoptosis Assay (Annexin V/PI)
This protocol quantifies the induction of apoptosis by c(RGDfV).
-
Cell Culture: Seed tumor cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of c(RGDfV) (e.g., 35 nM) for various time points (e.g., 4, 24, 48 hours).[13] Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Analysis: Gate the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Compare the percentage of apoptotic cells in treated samples versus the control.
-
Protocol 4.3: In Vivo Xenograft Tumor Model Evaluation
This protocol outlines a general procedure for assessing the anti-tumor efficacy of c(RGDfV) in vivo. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 1-5 x 106 tumor cells (e.g., U87MG) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2) every 2-3 days.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm3), randomize the animals into treatment and control groups (n=5-10 per group).
-
Treatment Administration: Administer c(RGDfV) or its drug conjugate via a clinically relevant route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry). Compare the final tumor volumes and weights between the treatment and control groups.
Protocol 4.4: In Vivo Molecular Imaging (PET/SPECT)
This protocol describes a typical imaging study using a radiolabeled c(RGDfV) derivative.
-
Radiolabeling: Synthesize the radiolabeled c(RGDfV) probe (e.g., 18F-Galacto-RGD) following established radiochemistry procedures.
-
Animal Model: Use tumor-bearing mice as described in Protocol 4.3.
-
Tracer Injection: Administer a defined dose of the radiotracer (e.g., 3.7-7.4 MBq) to each animal via tail vein injection.
-
Blocking Study (Optional): To demonstrate specificity, a separate group of animals can be co-injected with an excess of non-radiolabeled ("cold") c(RGDfV) to block receptor binding.[6]
-
Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the animals and perform a whole-body PET or SPECT scan.
-
Image Analysis: Reconstruct the images and draw regions of interest (ROIs) over the tumor and other major organs (e.g., heart, liver, kidneys, muscle).
-
Quantification: Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Compare tumor-to-background ratios (e.g., tumor-to-muscle) between different time points and between the baseline and blocking groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp- d-Phe-Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cyclo (Arg-Gly-Asp-D-Phe-Val) › PeptaNova [peptanova.de]
- 9. Purchase Directly from Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | China Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Supplies [liwei-peptide.com]
- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 12. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(Arg-Gly-Asp-D-Phe-Val) for the Inhibition of Tubular Obstruction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubular obstruction is a critical pathological feature in a variety of kidney diseases, including acute kidney injury (AKI) and chronic kidney disease (CKD), leading to a decline in renal function and the progression to end-stage renal disease. The obstruction is often initiated by the shedding of injured tubular epithelial cells, which then aggregate and adhere to the tubular lumen, blocking the flow of filtrate. Integrins, a family of cell adhesion receptors, play a pivotal role in these cell-cell and cell-matrix interactions. The cyclic pentapeptide, cyclo(Arg-Gly-Asp-D-Phe-Val), also known as cyclic RGDfV, is a potent and selective antagonist of αvβ3 and other RGD-binding integrins.[1] By targeting these integrins, cyclo(Arg-Gly-Asp-D-Phe-Val) presents a promising therapeutic strategy to prevent tubular obstruction and ameliorate renal injury. These application notes provide a comprehensive overview of the use of cyclo(Arg-Gly-Asp-D-Phe-Val) in this context, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Cyclo(Arg-Gly-Asp-D-Phe-Val) functions by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin and fibronectin, to RGD-binding integrins on the surface of renal tubular cells. In the context of tubular obstruction, injury to the tubular epithelium leads to the aberrant expression and activation of integrins on the apical (luminal) surface of these cells. This facilitates the adhesion of shed cells to one another and to the intact tubular lining, forming obstructive casts.
By binding to these apically expressed integrins, cyclo(Arg-Gly-Asp-D-Phe-Val) effectively blocks these adhesive interactions, preventing the formation of cellular aggregates and allowing for their clearance, thereby maintaining tubular patency. Furthermore, integrin signaling is deeply intertwined with pro-fibrotic pathways, most notably the activation of Transforming Growth Factor-β (TGF-β). By inhibiting integrin engagement, cyclo(Arg-Gly-Asp-D-Phe-Val) can attenuate the downstream signaling cascades that lead to renal fibrosis, a long-term consequence of tubular injury and obstruction.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of cyclo(Arg-Gly-Asp-D-Phe-Val) in models of renal injury and tubular obstruction.
Table 1: In Vitro Potency of Cyclic RGD Peptides
| Peptide | Adhesion Target | Assay | Potency | Reference |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | BS-C-1 Cell-Matrix | Inhibition of Adhesion | Highly Potent | [1] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | BS-C-1 Cell-Cell | Inhibition of Adhesion | Equipotent to cyclo(RGDDFLG) | [1] |
Table 2: In Vivo Efficacy of a Single Systemic Administration of cyclo(Arg-Gly-Asp-D-Phe-Val) in a Rat Model of Ischemic Acute Renal Failure
| Treatment Group | 24 Hours Post-Ischemia | 48 Hours Post-Ischemia | 72 Hours Post-Ischemia | Reference |
| Creatinine Clearance (µl/min) | ||||
| Vehicle (Saline) | 100 ± 20 | 150 ± 30 | 250 ± 40 | [1] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | 250 ± 40 | 450 ± 50 | 600 ± 60 * | [1] |
| Inactive Control (RDADFV) | 120 ± 25 | 180 ± 35 | 280 ± 45 | [1] |
*p < 0.05 compared to vehicle-treated group.
Experimental Protocols
In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Rodents
This model is widely used to induce progressive renal fibrosis and tubular obstruction.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
cyclo(Arg-Gly-Asp-D-Phe-Val) (lyophilized powder)
-
Sterile saline for injection
Procedure:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Gently isolate the left ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
For the sham-operated group, the ureter is isolated but not ligated.
-
Close the abdominal incision in layers.
-
Administer cyclo(Arg-Gly-Asp-D-Phe-Val) via a suitable route (e.g., intravenous, intraperitoneal) at the desired dose and frequency. A single systemic injection immediately after the procedure has been shown to be effective in a similar model of ischemic acute renal failure.[1]
-
Monitor the animals for a predetermined period (e.g., 7, 14, or 21 days).
-
At the end of the study, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and harvest the kidneys for histological and molecular analysis (e.g., Masson's trichrome staining for collagen deposition, immunohistochemistry for α-smooth muscle actin (α-SMA)).
In Vitro Assay: Cell Adhesion Inhibition
This assay determines the ability of cyclo(Arg-Gly-Asp-D-Phe-Val) to inhibit the adhesion of renal tubular epithelial cells.
Materials:
-
Renal tubular epithelial cell line (e.g., HK-2, LLC-PK1)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, vitronectin) or poly-L-lysine for coating
-
cyclo(Arg-Gly-Asp-D-Phe-Val)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired ECM protein or poly-L-lysine and incubate overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).
-
Culture the renal tubular epithelial cells to sub-confluence.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium containing various concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) or a control peptide.
-
Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition at each concentration of the peptide.
Visualizations
Caption: Signaling pathway of cyclo(Arg-Gly-Asp-D-Phe-Val) in inhibiting tubular obstruction.
Caption: Experimental workflow for evaluating cyclo(Arg-Gly-Asp-D-Phe-Val).
References
Application Notes and Protocols for c(RGDfV)-Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), abbreviated as c(RGDfV), is a high-affinity ligand for αvβ3 and αvβ5 integrins. These integrins are overexpressed on the surface of various tumor cells and angiogenic endothelial cells, making them attractive targets for anticancer therapy. By incorporating c(RGDfV) into drug delivery systems, it is possible to achieve targeted delivery of therapeutic agents to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[1] These application notes provide an overview of the principles, quantitative data from various studies, and detailed protocols for the development and evaluation of c(RGDfV)-targeted drug delivery systems.
Principle of c(RGDfV)-Mediated Targeting
The targeting mechanism of c(RGDfV)-functionalized drug delivery systems relies on the specific recognition and binding of the RGD motif to the extracellular domain of αvβ3 and αvβ5 integrins. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the drug carrier into the target cancer cells. Once inside the cell, the drug is released from the carrier, exerting its therapeutic effect.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on c(RGDfV) and its analogue c(RGDyK)-modified drug delivery systems, providing a comparative overview of their physicochemical properties and biological performance.
Table 1: Physicochemical Properties of c(RGD)-Targeted Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| c(RGDyK)-PLGA-PD NPs | Paclitaxel | 137.6 ± 2.9 | - | >80 | >80 | [2] |
| c(RGDyK)-Pluronic Micelles | Doxorubicin & Paclitaxel | ~102 | - | - | - | [3][4] |
| c(RGD)-Inulin NPs | Doxorubicin | - | - | 72 (conjugated), 28 (entrapped) | - | [5] |
| HSA Nanoparticles | Curcumin | 246.1 ± 15.4 | -25 ± 2.7 | 3.4 | 71.3 | [6] |
| Gliadin Nanoparticles | Amoxicillin | 285 ± 44 to 392 ± 20 | 26.6 ± 0.8 | ~60 | - | [6] |
| c(RGDfk)-Liposomes | Carfilzomib/BMS-202 | - | - | - | - | [7] |
| c(RGD)-Liposomes | Apatinib | ~129.4 | - | - | - | [8] |
Table 2: In Vitro and In Vivo Efficacy of c(RGD)-Targeted Drug Delivery Systems
| Drug Delivery System | Cell Line / Animal Model | Outcome Measure | Result | Reference |
| E-[c(RGDfK)₂]-paclitaxel | HUVEC | IC₅₀ (30 min exposure) | 25 nM | [9] |
| c(RGDyK)-Pluronic Micelles | KBv tumor-bearing mice | Median Survival Time | Significantly extended vs. non-targeted | [3] |
| c(RGD)-Inulin NPs | Tumor-bearing mice | Tumor Drug Accumulation | 1.8% of administered dose at 48h | [5] |
| c(RGDyK)-PLGA-PD NPs | 4T1 tumor-bearing rats | Tumor Weight Suppression | Highest among all tested groups | [2] |
| c(RGD)-Liposomes | HCT116 xenografts | Tumor Growth Inhibition | Significantly better than free drug | [8] |
Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
The binding of c(RGDfV) to integrin αvβ3 initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and migration. A simplified representation of this pathway is depicted below.
References
- 1. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptides and monoclonal antibodies, antagonists of alpha(v)-integrin, enter the cells by independent endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Delivery of c(RGDfk)‐Modified Liposomes to Bone Marrow Through In Vivo Hitchhiking Neutrophils for Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclo(Arg-Gly-Asp-D-Phe-Val) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the biological effects of cyclo(Arg-Gly-Asp-D-Phe-Val) [cyclo(RGDfV)], a potent and selective inhibitor of αvβ3 integrin. This cyclic peptide is a valuable tool for investigating processes such as cell adhesion, migration, angiogenesis, and apoptosis in various research and drug development contexts.
Introduction
Cyclo(RGDfV) is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for several integrins. Its cyclic structure and the presence of a D-phenylalanine residue confer high affinity and selectivity for the αvβ3 integrin receptor.[1][2] Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell-extracellular matrix (ECM) interactions, influencing cell adhesion, signaling, and survival.[3][4] Its expression is often upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it a significant target in cancer therapy and other diseases.[3]
This document outlines key in vitro assays to characterize the functional effects of cyclo(RGDfV) on cellular processes mediated by αvβ3 integrin.
Mechanism of Action: Integrin αvβ3 Signaling
Cyclo(RGDfV) competitively inhibits the binding of ECM proteins, such as vitronectin, to the αvβ3 integrin. This disruption of the integrin-ECM interaction blocks the "outside-in" signaling cascade that is critical for various cellular functions.
Upon ligand binding, αvβ3 integrin clusters and activates downstream signaling pathways. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[4][5] This phosphorylation creates a binding site for the SH2 domain of Src family kinases. The subsequent activation of Src leads to the phosphorylation of other sites on FAK, as well as other focal adhesion proteins like paxillin and p130CAS.[4][5] This signaling cascade influences cell adhesion, migration, proliferation, and survival. By blocking the initial ligand binding, cyclo(RGDfV) effectively inhibits these downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclo(Arg-Gly-Asp-D-Phe-Val).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of cyclo(Arg-Gly-Asp-D-Phe-Val)?
A1: For initial stock solution preparation, we recommend using an organic solvent such as Dimethyl Sulfoxide (DMSO). Several related cyclic RGD peptides show high solubility in DMSO, for instance, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is soluble at 100 mg/mL and Cyclo(Arg-Gly-Asp-D-Phe-Cys) at 50 mg/mL, often aided by sonication.[1][2] For aqueous-based experiments, subsequent dilutions can be made into your buffer of choice.
Q2: I need to use an aqueous solution. What is the solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in aqueous buffers?
A2: The direct solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in neutral aqueous buffers like PBS can be limited. A linear RGD peptide salt has a reported solubility of approximately 0.33 mg/mL in PBS (pH 7.2).[3] For cyclo(Arg-Gly-Asp-D-Phe-Val), solubility is reported to be 5 mg/mL in 1 N acetic acid, suggesting that an acidic environment can improve aqueous solubility. It is advisable to test solubility in a small amount of your specific buffer before preparing a large stock.
Q3: Can I dissolve cyclo(Arg-Gly-Asp-D-Phe-Val) in alcohols like ethanol or methanol?
Troubleshooting Guide
Issue: The peptide is not dissolving in my chosen solvent.
-
Solution 1: Check the peptide's characteristics. The cyclo(Arg-Gly-Asp-D-Phe-Val) peptide contains both a basic residue (Arginine) and hydrophobic residues (Phenylalanine, Valine). For peptides with basic residues, dissolving in a slightly acidic solution can be beneficial.[4][6]
-
Solution 2: Use sonication. Applying ultrasonic agitation can help to break up peptide aggregates and enhance the dissolution process.[2][5][7]
-
Solution 3: Gentle warming. Gently warming the solution to around 37°C can increase the solubility of some peptides.[5][7] However, be cautious to avoid degradation.
-
Solution 4: Change the solvent. If you are struggling with an aqueous buffer, try preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[4]
Issue: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer.
-
Solution 1: Lower the final concentration. The peptide may be precipitating because its solubility limit has been exceeded in the final aqueous buffer. Try preparing a more dilute final solution.
-
Solution 2: Add the stock solution slowly while vortexing. This can prevent localized high concentrations of the peptide that may lead to precipitation.
-
Solution 3: Adjust the pH of the aqueous buffer. Since the peptide is more soluble in acidic conditions, slightly lowering the pH of your final buffer (if your experiment allows) may help to keep the peptide in solution.
Solubility Data
The following table summarizes the available quantitative solubility data for cyclo(Arg-Gly-Asp-D-Phe-Val) and related RGD peptides.
| Peptide | Solvent | Solubility | Reference |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | 1 N Acetic Acid | 5 mg/mL | |
| Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] | DMSO | 100 mg/mL (with sonication) | [1] |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) | DMSO | 50 mg/mL (with sonication) | [2] |
| RGD peptide (trifluoroacetate salt) | DMSO | ~5 mg/mL | [3] |
| RGD peptide (trifluoroacetate salt) | Dimethylformamide | ~14 mg/mL | [3] |
| RGD peptide (trifluoroacetate salt) | PBS (pH 7.2) | ~0.33 mg/mL | [3] |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol outlines a general method for testing the solubility of cyclo(Arg-Gly-Asp-D-Phe-Val) in a new solvent.
Caption: Workflow for determining peptide solubility.
General Protocol for Preparing a Stock Solution
This workflow illustrates the recommended steps for preparing a stock solution of cyclo(Arg-Gly-Asp-D-Phe-Val).
Caption: Protocol for stock solution preparation.
References
Technical Support Center: Optimizing Cyclo(Arg-Gly-Asp-D-Phe-Val) for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use cyclo(Arg-Gly-Asp-D-Phe-Val) [c(RGDfV)] in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cyclo(Arg-Gly-Asp-D-Phe-Val) and what is its primary mechanism of action?
A1: Cyclo(Arg-Gly-Asp-D-Phe-Val), abbreviated as c(RGDfV), is a cyclic pentapeptide. Its primary mechanism of action is the competitive inhibition of integrin receptors, particularly αvβ3 integrin.[1][2] The Arg-Gly-Asp (RGD) sequence within the peptide mimics the binding motif found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[3] By binding to integrins, c(RGDfV) blocks the interaction of cells with the ECM, thereby interfering with cell adhesion, migration, proliferation, and survival signaling pathways.[1][4]
Q2: Which integrins does c(RGDfV) primarily target?
A2: c(RGDfV) is known to be a potent inhibitor of αvβ3 integrin.[1][2] It also shows activity against other integrins, such as αvβ5, but is highly selective against the platelet receptor αIIbβ3.[5] The conformationally constrained cyclic structure of c(RGDfV) contributes to its high affinity and selectivity for specific integrin subtypes.
Q3: What are the common applications of c(RGDfV) in cell-based assays?
A3: c(RGDfV) is widely used in various cell-based assays to study processes that are dependent on cell-matrix interactions. Common applications include:
-
Cell Adhesion Assays: To investigate the role of integrins in cell attachment to different substrates.
-
Cell Migration and Invasion Assays: To study the effect of blocking integrin signaling on cell motility.[1]
-
Cell Proliferation and Viability Assays: To assess the impact of disrupting cell adhesion on cell growth and survival.
-
Apoptosis Assays: To determine if the inhibition of integrin signaling induces programmed cell death.[1]
-
Angiogenesis Research: To study the formation of new blood vessels, a process highly dependent on endothelial cell migration and proliferation.
Q4: How do I dissolve and store c(RGDfV)?
A4: c(RGDfV) is typically supplied as a lyophilized powder. For reconstitution, it is recommended to use sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). To enhance solubility, especially for higher concentrations, 1 N acetic acid can be used.[4][6] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with c(RGDfV).
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect of c(RGDfV) | Incorrect concentration: The concentration of c(RGDfV) may be too low to effectively compete with ECM proteins. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 100 µM). |
| Low integrin expression: The cell line used may have low expression levels of the target integrins (e.g., αvβ3). | Verify the expression of target integrins on your cell line using techniques like flow cytometry or western blotting. Select a cell line known to express high levels of the target integrin. | |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide is stored correctly (lyophilized at -20°C, solution in aliquots at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for experiments. | |
| High ECM protein coating concentration: A high density of ECM proteins on the culture surface can outcompete the inhibitory effect of c(RGDfV). | Optimize the coating concentration of your ECM protein (e.g., fibronectin, vitronectin). A lower coating concentration might be sufficient for cell adhesion while allowing for effective inhibition by c(RGDfV). | |
| High background in cell adhesion/migration assays | Non-specific cell binding: Cells may be binding non-specifically to the culture surface. | Ensure proper blocking of the culture surface with an inert protein like Bovine Serum Albumin (BSA) after coating with the ECM protein. |
| Sub-optimal washing steps: Inadequate washing may leave non-adherent cells behind, leading to high background. | Optimize the washing steps to be gentle enough to not detach adhered cells but rigorous enough to remove non-adherent cells. | |
| Inconsistent results between experiments | Variability in cell conditions: Cell passage number, confluency, and overall health can affect their response to c(RGDfV). | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize cell seeding density.[7] |
| Variability in reagent preparation: Inconsistent concentrations of c(RGDfV) or ECM proteins. | Prepare fresh dilutions of c(RGDfV) and ECM proteins for each experiment from a concentrated stock solution. Calibrate pipettes regularly. | |
| Unexpected cell morphology or behavior | Off-target effects: At very high concentrations, c(RGDfV) might have off-target effects. | Use the lowest effective concentration of c(RGDfV) determined from your dose-response experiments. Include a negative control peptide (e.g., a scrambled version like c(RADfV)) to confirm the specificity of the observed effects. |
| Cytotoxicity at high concentrations: High concentrations of c(RGDfV) may induce cell death in some cell lines. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of c(RGDfV) for your specific cell line. |
Quantitative Data Summary
The effective concentration of c(RGDfV) can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes some reported effective concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Line | Effective Concentration | Effect | Reference |
| Adhesion & Migration | MV4-11 (Human leukemia) | 35 nM | Disruption of adhesion and migration | [1] |
| Apoptosis | MV4-11 (Human leukemia) | 35 nM | Increased apoptosis rates | [1] |
| Chemotaxis | IBE (Murine brain capillary endothelial cells) | 50 µM | Attenuation of FGF-2-mediated chemotaxis | [8] |
| Adhesion & Spreading | IBE (Murine brain capillary endothelial cells) | 50 µM | Inhibition of adhesion and spreading on vitronectin | [8] |
| Integrin Binding | Purified αvβ3 integrin | 50 µM | Strong inhibition of binding to vitronectin and fibronectin | [8] |
IC50 Values for Integrin Binding
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For c(RGDfV) and its derivatives, IC50 values are often determined in competitive binding assays.
| Compound | Integrin Subtype | IC50 (nM) | Reference |
| Cilengitide (N-methylated c(RGDfV)) | αvβ3 | 0.58 | [9] |
| c(RGDfV) | αvβ3 | ~2.32 (relative to Cilengitide) | [9] |
| Cilengitide (N-methylated c(RGDfV)) | αIIbβ3 | >1000 | [9] |
| c(RGDfV) | αIIbβ3 | >1000 | [9] |
Note: The IC50 of c(RGDfV) for αvβ3 is reported to be 4-fold higher than that of Cilengitide.[9]
Experimental Protocols
Cell Adhesion Assay (Crystal Violet Staining)
This protocol provides a method to quantify cell adhesion to an ECM-coated surface and to assess the inhibitory effect of c(RGDfV).
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
c(RGDfV) peptide
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
0.5% Crystal Violet solution in 20% ethanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the desired ECM protein at an optimized concentration (e.g., 1-10 µg/mL in PBS). Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Gently wash the wells twice with PBS to remove any unbound ECM protein.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Washing: Wash the wells twice with PBS.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of c(RGDfV) (and a no-peptide control) for 30 minutes at 37°C.
-
Seed the cell suspension into the coated wells at an optimized density (e.g., 5 x 10^4 to 1 x 10^5 cells/well).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation: Add fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Discard the fixation solution and add Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add solubilization solution to each well to dissolve the stain.
-
Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of c(RGDfV) on cell migration through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
ECM protein (optional, for invasion assays)
-
c(RGDfV) peptide
-
Cell culture medium (serum-free and serum-containing)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Preparation of Inserts (Optional for Invasion): If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of ECM protein (e.g., Matrigel).
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
Treatment: Add different concentrations of c(RGDfV) to the cell suspension and incubate for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 10-15 minutes.
-
Staining: Stain the migrated cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Washing: Wash the inserts to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. Image the migrated cells using a microscope and count the number of cells in several random fields of view.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of c(RGDfV) on cell proliferation and viability.
Materials:
-
96-well tissue culture plates
-
c(RGDfV) peptide
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of c(RGDfV). Include a no-peptide control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of around 630 nm. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway
Binding of c(RGDfV) to integrins, such as αvβ3, inhibits the natural interaction with ECM proteins. This disruption can block the activation of downstream signaling pathways that are crucial for cell survival, proliferation, and migration. A key pathway affected is the Focal Adhesion Kinase (FAK) signaling cascade.
Caption: c(RGDfV) inhibits integrin-mediated signaling.
Experimental Workflow: Cell Adhesion Assay
The following diagram illustrates the key steps in performing a cell adhesion assay to test the inhibitory effect of c(RGDfV).
Caption: Workflow for a c(RGDfV) cell adhesion assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in c(RGDfV) experiments.
Caption: Troubleshooting flowchart for c(RGDfV) assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. tpp.ch [tpp.ch]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of FGF-2-mediated chemotaxis of murine brain capillary endothelial cells by cyclic RGDfV peptide through blocking the redistribution of c-Src into focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for cyclo(Arg-Gly-Asp-D-Phe-Val)
Welcome to the technical support center for cyclo(Arg-Gly-Asp-D-Phe-Val), also known as c(RGDfV). This resource provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this potent integrin inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental endeavors.
Stability and Storage Conditions
Proper storage and handling of c(RGDfV) are crucial for maintaining its biological activity and ensuring the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: How should I store the lyophilized c(RGDfV) powder?
A1: Lyophilized c(RGDfV) should be stored in a freezer at or below -20°C.[1] When stored correctly, the peptide is stable for an extended period.
Q2: What is the recommended procedure for preparing a stock solution of c(RGDfV)?
A2: To prepare a stock solution, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent like DMSO.[2][3] Once fully dissolved, you can dilute it with sterile aqueous buffers such as phosphate-buffered saline (PBS) or cell culture medium to your desired concentration. For peptides that are difficult to dissolve, gentle vortexing or sonication may be helpful.[2]
Q3: How should I store the c(RGDfV) stock solution?
A3: The stability of the stock solution depends on the storage temperature. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C, which can maintain stability for up to 6 months.[4] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[4]
Q4: How stable is c(RGDfV) in solution at different pH values?
A4: Cyclic RGD peptides like c(RGDfV) are significantly more stable in solution compared to their linear counterparts, particularly at neutral pH.[5] The rigid cyclic structure protects the peptide backbone from degradation. While specific quantitative data for a wide range of pH values is limited, it is known that extreme pH conditions should be avoided to prevent degradation.
Q5: Can I store my c(RGDfV) stock solution at 4°C?
A5: It is not recommended to store c(RGDfV) stock solutions at 4°C for extended periods, as this can lead to degradation and a loss of biological activity. For short-term use within a day, keeping the solution on ice is acceptable.
Quantitative Stability Data
The following table summarizes the recommended storage conditions for c(RGDfV).
| Formulation | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or below | Long-term |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with c(RGDfV).
Issue 1: The c(RGDfV) powder is difficult to dissolve.
-
Possible Cause: The peptide may have poor solubility in aqueous solutions alone.
-
Solution: As mentioned in the stock solution preparation FAQ, first dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO.[2][3] Ensure the final concentration of the organic solvent in your experimental system is low enough to not affect cell viability (typically ≤0.5% for most cell lines, and ≤0.1% for primary cells).[2]
Issue 2: Precipitation is observed when diluting the DMSO stock solution with aqueous buffer.
-
Possible Cause: The peptide's solubility limit in the aqueous buffer has been exceeded.
-
Solution: Try diluting the DMSO stock solution further in the aqueous buffer. It is also recommended to add the DMSO stock solution dropwise to the aqueous buffer while gently mixing to facilitate dissolution.[3] If precipitation persists, consider using a co-solvent system or preparing a more dilute stock solution.
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of the c(RGDfV) stock solution due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Always aliquot your stock solution into single-use vials to avoid repeated freezing and thawing.[4] Ensure the stock solution is stored at the recommended temperature.
-
Possible Cause 2: The presence of Trifluoroacetic acid (TFA) salts from the peptide synthesis process, which can affect cell growth.[1]
-
Solution 2: If you suspect TFA interference, consider using a TFA-free grade of the peptide or performing a salt exchange procedure.
-
Possible Cause 3: Variability in cell adhesion to the culture plates.
-
Solution 3: Ensure consistent cell seeding density and proper coating of culture plates if required for your specific cell line.
Issue 4: Lack of in vivo efficacy.
-
Possible Cause: Poor bioavailability or rapid clearance of the peptide.
-
Solution: While c(RGDfV) is more stable than linear RGD peptides, its in vivo half-life can still be a limiting factor.[6] Consider optimizing the dosing regimen or exploring drug delivery systems to enhance its in vivo performance.
Experimental Protocols
Protocol for Stability Assessment of c(RGDfV) by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of c(RGDfV) in solution.
-
Preparation of c(RGDfV) Solutions: Prepare solutions of c(RGDfV) at a known concentration in the desired buffers (e.g., PBS at different pH values) or cell culture media.
-
Incubation: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points (e.g., 0, 24, 48, 72 hours).
-
Sample Collection: At each time point, collect an aliquot of each solution and store it at -80°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Column: A reversed-phase C18 or C4 column is typically suitable for peptide analysis.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B is recommended for optimal separation of the peptide and any potential degradation products.[8] An example gradient could be 5-60% B over 30 minutes.
-
Detection: UV detection at 214 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the peak area of the intact c(RGDfV) at each time point. The percentage of remaining c(RGDfV) can be calculated relative to the initial time point (t=0).
Signaling Pathways and Experimental Workflows
c(RGDfV)-Mediated Inhibition of Integrin αvβ3 Signaling
c(RGDfV) is a selective inhibitor of integrin αvβ3. By binding to this integrin, it blocks the downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. A key pathway affected is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: c(RGDfV) inhibits Integrin αvβ3, blocking the FAK/MAPK pathway.
Experimental Workflow: Cell Adhesion Assay
A common application of c(RGDfV) is to inhibit cell adhesion to extracellular matrix (ECM) proteins. The following workflow outlines a typical cell adhesion assay.
Caption: Workflow for a cell adhesion assay to test c(RGDfV) inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Inhibition of integrin function by a cyclic RGD-containing peptide prevents neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Minimizing off-target effects of cyclo(Arg-Gly-Asp-D-Phe-Val)
Welcome to the technical support center for cyclo(Arg-Gly-Asp-D-Phe-Val), a potent inhibitor of cell adhesion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of cyclo(Arg-Gly-Asp-D-Phe-Val)?
A1: The primary molecular target of cyclo(Arg-Gly-Asp-D-Phe-Val), also known as c(RGDfV), is the integrin αvβ3.[1][2][3] It is a highly potent and selective antagonist for this specific integrin subtype.[1][2]
Q2: What are the known off-target interactions of c(RGDfV)?
A2: While c(RGDfV) is highly selective for αvβ3, it can also interact with other integrin subtypes, though generally with lower affinity. These can include αvβ5, α5β1, and to a much lesser extent, αIIbβ3.[4][5] The degree of off-target binding can be influenced by the experimental conditions and the expression levels of different integrins on the cells being studied.
Q3: How does cyclization of the RGD peptide minimize off-target effects?
A3: Cyclization of the Arg-Gly-Asp (RGD) sequence constrains the peptide's conformation. This structural rigidity enhances the binding affinity and selectivity for specific integrin subtypes, such as αvβ3, while reducing interactions with others like αIIbβ3.[6][7] This conformational constraint helps to present the RGD motif in an orientation that is optimal for binding to the target integrin.
Q4: Can modifications to the c(RGDfV) sequence further improve selectivity?
A4: Yes, modifications to the peptide sequence can further enhance selectivity. For instance, N-methylation of the peptide backbone, as seen in cilengitide (cyclo(RGDf(NMe)V)), has been shown to increase activity and selectivity for αvβ3.[1][3] Systematic structure-activity relationship (SAR) studies can be employed to identify other beneficial modifications.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with c(RGDfV).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or unexpected cellular response, suggesting off-target effects. | 1. High concentration of c(RGDfV) used. 2. Presence of highly expressed off-target integrins on the cell line. 3. Non-specific binding to other cell surface proteins or the extracellular matrix. | 1. Perform a dose-response experiment to determine the optimal concentration with the highest on-target activity and minimal off-target effects. 2. Characterize the integrin expression profile of your cell line using techniques like flow cytometry or western blotting. If significant levels of off-target integrins are present, consider using a cell line with a more favorable expression profile or employ blocking antibodies for the off-target integrins. 3. Include a negative control peptide, such as cyclo(Arg-Ala-Asp-D-Phe-Val) [c(RADfV)], which has a single amino acid substitution that significantly reduces integrin binding affinity. This will help differentiate between integrin-mediated effects and non-specific interactions.[6] |
| Inconsistent results between experimental repeats. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the c(RGDfV) peptide stock solution. 3. Inconsistent incubation times or temperatures. | 1. Standardize cell culture protocols, ensuring consistent cell density and using cells within a defined passage number range. 2. Prepare fresh stock solutions of c(RGDfV) and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Ensure precise and consistent incubation times and temperatures for all experiments. |
| Lower than expected on-target (αvβ3 inhibition) activity. | 1. Incorrect assessment of c(RGDfV) concentration. 2. Presence of interfering substances in the experimental buffer. 3. Low expression or activation state of αvβ3 on the cells. | 1. Verify the concentration and purity of the c(RGDfV) stock solution using methods like HPLC. 2. Ensure the experimental buffer is free of components that may interfere with integrin-ligand binding. 3. Confirm the expression and activation status of αvβ3 on your cells. The activation state of integrins can be influenced by cell culture conditions and the presence of certain divalent cations (e.g., Mn2+ can activate integrins). |
Quantitative Data
The following table summarizes the inhibitory activity (IC50 values) of cyclo(Arg-Gly-Asp-D-Phe-Val) and related peptides against various integrin subtypes. Lower IC50 values indicate higher binding affinity and inhibitory potency.
| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 1.5 - 6 | [5] |
| αvβ5 | 250 - 503 | [5] | |
| α5β1 | 141 - 236 | [5] | |
| αIIbβ3 | > 1000 | [1] | |
| Cilengitide (cyclo(RGDf(NMe)V)) | αvβ3 | 0.54 | [1] |
| αvβ5 | 8 | [1] | |
| α5β1 | 15.4 | [1] | |
| Linear GRGDSPK | αvβ3 | ~150 | [3] |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This protocol is a common method for determining the binding affinity of ligands like c(RGDfV) to isolated integrin receptors.
-
Plate Coating: Coat 96-well microtiter plates with an extracellular matrix protein (e.g., vitronectin for αvβ3, fibronectin for α5β1) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in a suitable buffer) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the test compound (e.g., c(RGDfV)) and a fixed concentration of the soluble integrin receptor. Add these solutions to the coated and blocked wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.
-
Detection: Wash the plates to remove unbound integrin. Add a primary antibody specific to the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance) using a plate reader.
-
Data Analysis: The signal will be inversely proportional to the binding of the test compound. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified integrin αvβ3 signaling pathway and the inhibitory action of c(RGDfV).
Experimental Workflow
Caption: Workflow for troubleshooting and minimizing off-target effects of c(RGDfV).
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. Binding and Uptake of RGD-Containing Ligands to Cellular alpha(v)beta(3) Integrins | UBC Chemistry [chem.ubc.ca]
- 7. youtube.com [youtube.com]
cyclo(Arg-Gly-Asp-D-Phe-Val) degradation pathways and how to avoid them
Welcome to the technical support center for cyclo(Arg-Gly-Asp-D-Phe-Val), a cyclic RGD peptide also known as Cilengitide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, stability, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cyclo(Arg-Gly-Asp-D-Phe-Val) in aqueous solutions?
A1: The most significant chemical degradation pathway for cyclo(Arg-Gly-Asp-D-Phe-Val) in solution is hydrolysis of the peptide backbone. The peptide bond between Aspartic acid (Asp) and Glycine (Gly) is particularly susceptible. This can occur through two main mechanisms:
-
Direct Hydrolysis: Acid-catalyzed cleavage of the Asp-Gly amide bond, resulting in a linearized peptide.
-
Aspartimide Formation: Under neutral to basic conditions, the Asp side-chain carboxyl group can attack the backbone amide nitrogen of the adjacent Glycine residue. This forms a five-membered cyclic imide intermediate (aspartimide). This intermediate is unstable and can subsequently hydrolyze to form not only the original peptide but also a beta-aspartyl peptide (iso-Asp), where the peptide backbone is rerouted through the side chain of the aspartic acid. This isomerization can significantly impact the peptide's conformation and biological activity.[1]
Q2: How should I store the lyophilized powder of cyclo(Arg-Gly-Asp-D-Phe-Val)?
A2: Lyophilized peptide should be stored in a freezer at or below -20°C, with -80°C being optimal for long-term storage.[2] It is critical to keep the vial tightly sealed and protected from moisture to prevent degradation. Before opening, allow the vial to equilibrate to room temperature to avoid condensation.
Q3: What is the best way to prepare and store stock solutions?
A3: For preparing stock solutions, it is recommended to use a slightly acidic buffer or solvent, as the peptide exhibits better stability at a lower pH.[3][4]
-
Solubility: The peptide is soluble in 1 N acetic acid (5 mg/mL) and can be dissolved in water, though adjusting the pH to 2-3 with HCl may be necessary to achieve higher concentrations (e.g., 2 mg/mL).[3][5]
-
Storage: Once in solution, it is crucial to prevent repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5] Using sterile buffers at a pH between 5 and 6 can help prolong the shelf life of the solution.[2]
Q4: Can this peptide be degraded by enzymes?
A4: The cyclic structure and the inclusion of a D-amino acid (D-Phe-Val) are specifically designed to provide significant resistance to enzymatic degradation by proteases compared to linear peptides.[6] While it is highly stable against common proteases like trypsin and chymotrypsin, complete resistance against all possible peptidases over long exposure times cannot be guaranteed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Biological Activity in Experiments | 1. Degradation in Solution: The peptide may have degraded due to improper storage (wrong pH, temperature, multiple freeze-thaw cycles).2. Aspartimide Formation: If stock solutions were prepared or stored at neutral or basic pH, isomerization to iso-Asp forms may have occurred, altering the conformation required for receptor binding. | 1. Prepare fresh stock solutions from lyophilized powder following recommended storage and handling protocols.2. Ensure all experimental buffers are within a slightly acidic to neutral pH range (ideally pH 5-7). Avoid basic conditions (pH > 8). |
| Unexpected Peaks in HPLC Analysis | 1. Degradation Products: Small peaks eluting near the main peptide peak could be hydrolysis products (e.g., linearized peptide) or iso-Asp isomers.2. TFA Adducts: If the peptide was supplied as a TFA salt, you might see adducts.[7] | 1. Confirm the identity of the peaks using LC-MS. The linearized peptide will have a mass increase of 18 Da (addition of H₂O). Iso-Asp isomers will have the same mass but a different retention time.2. Use a mobile phase with a different ion-pairing agent or consult the supplier's information on the salt form. |
| Poor Solubility / Precipitation in Neutral Buffer | 1. Peptide pI: The peptide's isoelectric point may be close to the buffer pH, causing it to be least soluble.2. Concentration: The desired concentration may be above the solubility limit in that specific buffer. | 1. Dissolve the peptide in a small amount of 10% acetic acid first, then slowly add it to your buffer with vortexing.2. Prepare a more concentrated stock solution in an appropriate acidic solvent and then dilute it into your final experimental buffer.[5] |
Degradation Pathways and Avoidance Strategies
The primary degradation pathways involve hydrolysis, particularly around the Asp-Gly sequence. The stability is highly pH-dependent.
Key Degradation Pathways
-
Acid-Catalyzed Hydrolysis: At low pH, the amide bond between Asp and Gly can be directly cleaved, breaking the cyclic structure.
-
Aspartimide-Mediated Degradation: At neutral to basic pH, the peptide undergoes isomerization through a cyclic aspartimide intermediate. This is a major concern as it leads to the formation of the inactive iso-Asp product.
Strategies for Minimizing Degradation
The most effective approach to prevent degradation is to control the storage and solution environment.
| Strategy | Recommendation | Rationale |
| Storage (Lyophilized) | Store at -20°C to -80°C in a desiccator or tightly sealed vial. | Prevents hydrolysis and oxidation by minimizing exposure to moisture and air.[2] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Minimizes physical stress and chemical degradation that occurs in solution at higher temperatures.[5] |
| pH Optimization | Maintain solutions in a slightly acidic pH range (e.g., pH 5-6). | Significantly slows the rate of aspartimide formation, which is accelerated at neutral and basic pH.[4] |
| Buffer Selection | Use non-nucleophilic buffers such as acetate or citrate. | Avoids buffers that could potentially catalyze degradation reactions. |
| Exclusion of Air | For long-term solution storage, purging the vial with an inert gas like argon or nitrogen can be beneficial. | Reduces the potential for oxidation, although this is a lesser concern for this specific peptide sequence. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[8]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of cyclo(Arg-Gly-Asp-D-Phe-Val) at 1 mg/mL in ultrapure water.
-
For each stress condition, mix the stock solution with the stressor solution (e.g., equal volumes of peptide stock and 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
Prepare a control sample diluted with water and kept under normal conditions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C. Collect time points at 0, 1, 2, and 4 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 40°C. Collect time points at 0, 30, 60, and 120 minutes. Neutralize with HCl before analysis. Note: Base degradation is expected to be rapid.
-
Oxidative Degradation: Incubate the sample with 3% H₂O₂ at room temperature, protected from light. Collect time points at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the sample (in water) at 80°C. Collect time points at 0, 24, and 48 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC-MS method.
-
Suggested HPLC-MS Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 220 nm and ESI-MS in positive ion mode.
-
-
Characterize degradation products by comparing their mass-to-charge ratios (m/z) with the parent peptide. A mass increase of +18 Da suggests hydrolysis. Isomers (like iso-Asp) will have the same mass but different retention times.
-
References
- 1. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]
- 8. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in cyclo(Arg-Gly-Asp-D-Phe-Val) functional assays
Welcome to the technical support center for functional assays involving cyclo(Arg-Gly-Asp-D-Phe-Val), also known as Cilengitide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is cyclo(Arg-Gly-Asp-D-Phe-Val) and what is its primary mechanism of action?
Cyclo(Arg-Gly-Asp-D-Phe-Val) is a potent and selective cyclic pentapeptide inhibitor of integrin-mediated cell adhesion.[1][2] It primarily targets the αvβ3 and αvβ5 integrins, which are cell surface receptors crucial for cell adhesion, migration, and signaling.[3][4] By binding to these integrins, the peptide blocks their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin, thereby inhibiting downstream signaling pathways involved in cell survival, proliferation, and motility.[2][3]
Q2: What are the common functional assays used to evaluate the activity of cyclo(Arg-Gly-Asp-D-Phe-Val)?
Common functional assays include:
-
Cell Adhesion Assays: To measure the ability of the peptide to inhibit cell attachment to ECM-coated surfaces.
-
Cell Migration Assays (e.g., Scratch/Wound Healing Assay): To assess the peptide's effect on the directional movement of cells.
-
Apoptosis Assays (e.g., TUNEL Assay, Annexin V Staining): To determine if the peptide induces programmed cell death, often as a result of cell detachment (anoikis).[5][6][7]
Q3: What are some potential reasons for inconsistent results between experiments?
Inconsistent results in cell-based assays can arise from several factors:
-
Cell Line Variability: Different cell lines express varying levels of target integrins (αvβ3, αvβ5), leading to differential sensitivity to the peptide.[8] It's crucial to characterize integrin expression in your cell line of choice.
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers. It is recommended to use cells within a consistent and low passage number range for all experiments.[9]
-
Peptide Quality and Handling: Ensure the peptide is of high purity (≥95% HPLC) and stored correctly (typically at -20°C in lyophilized form) to maintain its activity.[2] Repeated freeze-thaw cycles of the stock solution should be avoided.[10]
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can significantly impact results.[11]
Troubleshooting Guides
Issue 1: No significant inhibition of cell adhesion observed.
| Possible Cause | Troubleshooting Step |
| Low Integrin Expression | Verify the expression levels of αvβ3 and αvβ5 integrins on your cell line using techniques like flow cytometry or western blotting. Cell lines with low or absent expression of these integrins will not respond to the peptide.[8] |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions. Concentrations may need to be adjusted based on the cell type and the ECM substrate used. |
| Incorrect ECM Coating | Ensure that the plates are properly coated with the appropriate ECM protein (e.g., vitronectin, fibronectin) that your cells adhere to via αvβ3/αvβ5 integrins. Confirm the coating efficiency and uniformity. |
| Peptide Degradation | Prepare fresh peptide solutions for each experiment from a properly stored lyophilized stock. Avoid using old or improperly stored solutions.[10] |
Issue 2: High variability in cell migration (scratch) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Scratch Width | Use a consistent tool (e.g., a p200 pipette tip) to create the scratch. Apply even pressure to ensure a uniform cell-free gap across all wells.[1][12] |
| Cell Proliferation | Cell proliferation can mask the effects on cell migration. To isolate migration, consider serum-starving the cells for a period before and during the assay or using a proliferation inhibitor like Mitomycin C.[1][13] |
| Edge Effects | Image the same position within the scratch for each time point to avoid variability due to differences in cell migration at the edges of the well.[12] |
| Cell Clumping | Ensure a single-cell suspension is plated to achieve a uniform monolayer. Cell clumps can lead to uneven migration. |
Issue 3: No significant increase in apoptosis detected.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis in your cell line after peptide treatment.[5] |
| Low Peptide Concentration | Similar to adhesion assays, the induction of apoptosis is dose-dependent. A concentration that inhibits adhesion may not be sufficient to induce apoptosis. Test a range of higher concentrations.[6][8] |
| Cell Line Resistance | Some cell lines may be resistant to anoikis (detachment-induced apoptosis). This could be due to the activation of alternative survival pathways. |
| Insensitive Apoptosis Assay | Ensure your apoptosis detection method (e.g., TUNEL, Annexin V) is optimized for your cell line. Include appropriate positive and negative controls to validate the assay's performance.[14] |
Experimental Protocols
Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an appropriate ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubate for 1-2 hours at 37°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media.
-
Treatment: Pre-incubate the cells with varying concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a suitable dye (e.g., crystal violet) and quantify the absorbance using a plate reader.
Scratch (Wound Healing) Assay
-
Cell Seeding: Seed cells in a 12- or 24-well plate and grow until they form a confluent monolayer.[12]
-
Serum Starvation (Optional): To inhibit proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours.[15]
-
Creating the Scratch: Use a sterile p200 pipette tip to create a straight scratch through the center of the monolayer.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells.[12]
-
Treatment: Add fresh medium containing different concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) or a vehicle control.
-
Imaging: Immediately acquire images of the scratch at designated locations (time 0). Continue to capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[12]
-
Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.[15]
TUNEL Assay for Apoptosis
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with cyclo(Arg-Gly-Asp-D-Phe-Val) for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.[16]
-
Permeabilization: Permeabilize the cells with a suitable reagent (e.g., 0.1% Triton X-100 in sodium citrate) to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP), according to the manufacturer's protocol.[17]
-
Detection: If using biotinylated nucleotides, follow with a streptavidin-HRP conjugate and a chromogenic substrate like DAB to visualize apoptotic cells (dark brown nuclei).[16] If using fluorescently labeled nucleotides, counterstain with a nuclear dye (e.g., DAPI) and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
Quantitative Data Summary
| Parameter | Cell Adhesion Assay | Scratch Assay | Apoptosis Assay |
| Typical Peptide Concentration | 1 - 100 µg/mL | 1 - 50 µg/mL | 5 - 50 µg/mL |
| Incubation Time | 1 - 2 hours | 24 - 48 hours | 24 - 72 hours |
| Key Readout | Absorbance (e.g., Crystal Violet) | % Wound Closure | % TUNEL-positive cells |
Note: Optimal concentrations and times will vary depending on the cell line and specific experimental conditions.
Visualizations
Signaling Pathway of Cyclo(Arg-Gly-Asp-D-Phe-Val)
Caption: Integrin signaling inhibition by cyclo(RGDfV).
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion assay.
Logical Relationship: Troubleshooting Adhesion Issues
Caption: Common causes for lack of adhesion inhibition.
References
- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 2. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]
- 3. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. moodle2.units.it [moodle2.units.it]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. promega.com [promega.com]
- 17. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Trifluoroacetic Acid (TFA) on cyclo(Arg-Gly-Asp-D-Phe-Val) Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the impact of trifluoroacetic acid (TFA) salt in experiments involving cyclo(Arg-Gly-Asp-D-Phe-Val), or c(RGDfV).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my c(RGDfV) peptide sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the synthesized peptide from the resin.[1][2] It is also used as an ion-pairing agent to improve separation and purity during reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] Consequently, commercially available synthetic peptides like c(RGDfV) are typically delivered as a TFA salt, where the TFA counterion is bound to positively charged residues, such as the Arginine (Arg) in the RGD motif.[1][5]
Q2: How can TFA salt negatively affect my c(RGDfV) experiments?
A: Residual TFA can significantly compromise experimental results in several ways:
-
Direct Cytotoxicity: TFA is cytotoxic and can inhibit cell proliferation, disrupt membrane integrity, or trigger apoptosis at concentrations as low as 10 nM.[3] This can lead to false-negative results or misinterpretation of the peptide's activity in cell-based assays.[2]
-
Assay Interference: Due to its strong acidity (pKa ≈ 0.23), TFA can lower the pH of your assay buffer, potentially denaturing pH-sensitive proteins or altering receptor-ligand interactions.[2][3]
-
Alteration of Peptide Properties: TFA binding can change the peptide's secondary structure, mass, and solubility, which may affect its biological activity.[1]
-
Confounding In Vivo Effects: In animal studies, TFA can cause unintended biological effects. It has been reported to trifluoroacetylate native proteins, which could induce an immune response, and may even exhibit its own bioactivity.[6]
Q3: When is it critical to remove TFA from my peptide?
A: TFA removal is essential for sensitive and critical applications. You should use TFA-free peptide (or a peptide exchanged into a more biocompatible salt like acetate or hydrochloride) for:
-
All cell-based assays (e.g., viability, proliferation, migration, signaling).[3][7]
-
Enzyme or receptor-binding assays where pH and peptide conformation are critical.[3]
-
Structural studies such as crystallography or NMR.[7]
Q4: What is an acceptable level of residual TFA for my experiments?
A: For sensitive applications such as cellular assays or in vivo studies, the recommended residual TFA level is less than 1%.[3][7] For less sensitive screening or immunological applications, higher levels may be tolerated, but it is always best to minimize TFA content to ensure data reproducibility and accuracy.[7]
Q5: Does lyophilization alone remove the TFA salt?
A: No. While extended lyophilization can remove unbound, free TFA, it is not effective at removing the TFA counterions that are ionically bound to the peptide's positively charged residues.[1][3] To remove bound TFA, a salt exchange procedure is required.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity or poor cell viability in my cell-based assay.
-
Symptom: When treating cells with c(RGDfV), you observe significant cell death or inhibition of proliferation, even at concentrations where the peptide is expected to be non-toxic.
-
Possible Cause: The observed effect may be due to the cytotoxicity of the TFA salt rather than the c(RGDfV) peptide itself. The effective concentration of c(RGDfV) (often in the nanomolar range) overlaps with the concentration at which TFA can be toxic.[3]
-
Solution:
-
Perform a Control Experiment: Test the effect of TFA alone on your cells at the same concentrations present in your peptide experiment.
-
Use a TFA-Free Peptide: Perform a salt exchange to replace TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate.[7] Re-run the experiment with the exchanged peptide to determine the true effect of c(RGDfV).
-
Issue 2: Inconsistent or non-reproducible results in cell adhesion or binding assays.
-
Symptom: The IC50 value for c(RGDfV) inhibition of cell adhesion varies between experiments, or the binding affinity appears weaker than expected.
-
Possible Cause: TFA can interfere with binding assays by altering the peptide's conformation or by changing the local pH of the assay environment, which can affect the integrin receptor's binding pocket.[3]
-
Solution:
-
Switch to a c(RGDfV) preparation with a hydrochloride or acetate salt form.[9]
-
Ensure your assay buffer is strong enough to resist pH changes.
-
Always use peptides from the same batch with a known and consistent salt form for a series of experiments.
-
Issue 3: Unanticipated off-target effects or immune response in an in vivo study.
-
Symptom: Animals treated with the c(RGDfV)-TFA salt exhibit unexpected physiological responses (e.g., inflammation, changes in lipid levels) that are not related to the known mechanism of integrin αvβ3 inhibition.
-
Possible Cause: The TFA counterion itself can be biologically active or can modify endogenous proteins, leading to an immune response.[6]
-
Solution: For all in vivo work, it is mandatory to use peptides where the TFA has been exchanged for a biocompatible salt, such as acetate or hydrochloride, with residual TFA levels below 1%.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding TFA interference and the activity of c(RGDfV).
Table 1: Recommended Peptide Purity and TFA Levels for Common Applications
| Application Type | Recommended Purity | Recommended Max TFA Level | Rationale for Limiting TFA |
| In Vitro Bioassays (e.g., ELISA) | >95% | <1% | Avoids pH changes and direct interference with protein binding.[3][7] |
| Cell-Based Assays (Viability, Adhesion) | >95% | <1% | TFA is cytotoxic at low nM concentrations, confounding results.[3][7] |
| In Vivo / Animal Studies | >98% | <1% | Prevents toxicity, immune responses, and other off-target effects.[7][8] |
| Structural Studies (NMR, Crystallography) | >98% | As low as possible | TFA signals can interfere with spectral analysis.[2][7] |
| Polyclonal Antibody Production | >85% | Not critical | Less sensitive application, but lower TFA is still preferred.[7] |
Table 2: Comparison of c(RGDfV) Bioactivity vs. TFA Cytotoxicity Thresholds
| Compound | Effective Bioactive Concentration | Reported Cytotoxic Concentration | Potential for Interference |
| c(RGDfV) | 1-100 nM (Integrin αvβ3 Inhibition) | Not directly cytotoxic | High. The effective concentration range of the peptide directly overlaps with the cytotoxic range of the TFA counterion. |
| TFA | N/A | ≥ 10 nM | High. Even at low peptide concentrations, the associated TFA can be sufficient to induce a cellular stress response or toxicity.[3] |
Experimental Protocols
Protocol 1: TFA Removal via HCl Salt Exchange
This protocol describes the "gold-standard" method for replacing TFA counterions with chloride.[3] This process should be repeated 2-3 times for optimal exchange.[1]
Materials:
-
c(RGDfV) peptide with TFA salt
-
High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
Methodology:
-
Dissolve the Peptide: Dissolve the c(RGDfV)-TFA peptide in high-purity water to a concentration of 1 mg/mL.[1]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration below 2 mM may result in an incomplete exchange, while over 10 mM risks modifying the peptide.[1][3]
-
Incubate: Let the solution stand at room temperature for at least one minute.[1]
-
Freeze: Flash-freeze the solution in a suitable container using liquid nitrogen.[3]
-
Lyophilize: Lyophilize the frozen sample overnight until all liquid is removed.[1]
-
Repeat: Re-dissolve the lyophilized powder in the HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times.[1]
-
Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form. Reconstitute it in your desired sterile buffer for experimental use, typically at around 2 mg/mL for a stock solution.[1]
Protocol 2: Control Experiment for Assessing TFA Interference in a Cell Viability Assay (e.g., MTT)
This protocol allows you to determine if unexpected cytotoxicity is caused by your peptide or the TFA salt.
Materials:
-
Adherent cells of interest (e.g., HeLa, U87-MG)
-
96-well cell culture plates
-
Complete culture medium
-
c(RGDfV)-TFA salt (your stock peptide)
-
c(RGDfV)-HCl salt (prepared using Protocol 1)
-
Sodium trifluoroacetate (Na-TFA) solution
-
MTT reagent (or other viability assay reagent like WST-1, PrestoBlue)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Treatment Groups: Prepare serial dilutions for each of the following in complete culture medium. Ensure each condition is tested in triplicate or quadruplicate.
-
Group A (Vehicle Control): Medium only.
-
Group B (c(RGDfV)-TFA): Your experimental peptide.
-
Group C (c(RGDfV)-HCl): The TFA-free version of your peptide.
-
Group D (TFA Control): Na-TFA solution. The concentrations should match the molar amount of TFA present in Group B.
-
-
Treat Cells: Remove the old medium and add 100 µL of the prepared treatment solutions to the appropriate wells.
-
Incubate: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analyze Data: Normalize all readings to the vehicle control (Group A). Compare the viability curve of Group B (c(RGDfV)-TFA) with Group C (c(RGDfV)-HCl) and Group D (TFA Control). If Group B and Group D show similar toxicity that is not present in Group C, the effect is due to TFA.
Visualizations: Workflows and Signaling Pathways
Caption: Troubleshooting workflow for identifying TFA-related issues.
Caption: c(RGDfV) signaling pathway and points of TFA interference.
Caption: Experimental workflow for TFA removal by HCl exchange.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
Technical Support Center: cyclo(Arg-Gly-Asp-D-Phe-Val) Quality Control and Purity Assessment
Welcome to the technical support center for cyclo(Arg-Gly-Asp-D-Phe-Val). This resource is designed for researchers, scientists, and drug development professionals to assist with the quality control and purity assessment of this cyclic peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the primary methods for assessing the purity of cyclo(Arg-Gly-Asp-D-Phe-Val)?
The primary methods for assessing the purity of cyclo(Arg-Gly-Asp-D-Phe-Val) are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Typically, reversed-phase HPLC (RP-HPLC) is used to separate the main peptide from any impurities, with UV detection for quantification.[4] Mass spectrometry is employed to confirm the molecular weight of the desired peptide and to identify the mass of any impurities.[3][4] NMR spectroscopy provides detailed structural information, confirming the correct amino acid sequence and stereochemistry, which is crucial for cyclic peptides.[1][5]
2. What are the common impurities that can be expected in a synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val)?
Common impurities in synthetic peptides like cyclo(Arg-Gly-Asp-D-Phe-Val) can originate from the synthesis process or degradation.[4][6] These include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[7]
-
Incomplete deprotection: Residual protecting groups on the amino acid side chains.[6]
-
Diastereomers: Epimerization of amino acids during synthesis.
-
Oxidation products: Particularly of amino acids like Arg.[6]
-
Hydrolysis products: Opening of the cyclic peptide ring.
-
Acetate or Trifluoroacetate (TFA) adducts: From the purification process. TFA can sometimes influence experimental results.[8]
-
Aspartimide formation: A common degradation pathway for peptides containing aspartic acid, which can lead to isomerization.[6][7]
3. What is a typical acceptable purity level for cyclo(Arg-Gly-Asp-D-Phe-Val) for in vitro and in vivo studies?
For most research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. For in vivo studies or drug development, a higher purity of ≥98% is often required. The specific requirements may vary depending on the sensitivity of the application and regulatory guidelines.
4. How should cyclo(Arg-Gly-Asp-D-Phe-Val) be stored to maintain its stability?
Lyophilized cyclo(Arg-Gly-Asp-D-Phe-Val) should be stored at -20°C or lower in a desiccated environment to prevent degradation.[8] Once reconstituted in a solvent, it is recommended to make aliquots and store them at -80°C to minimize freeze-thaw cycles.[9] The stability of the peptide in solution is pH-dependent, with greater stability generally observed at neutral pH.[10]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of cyclo(Arg-Gly-Asp-D-Phe-Val).
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.[11] 4. Column overload. | 1. Use a guard column and ensure the mobile phase pH is within the column's recommended range. 2. Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated. For reversed-phase, a pH of ~2-3 using TFA is common. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reduce the amount of sample injected. |
| Split Peaks | 1. Clogged column inlet frit. 2. Column void. 3. Sample solvent issue.[11] | 1. Reverse and flush the column. If the problem persists, replace the frit or the column.[11] 2. Replace the column.[11] 3. Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.[11] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase.[11] 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample. | 1. Run a blank gradient after each sample injection. 2. Use high-purity solvents and freshly prepared mobile phases. |
Mass Spectrometry Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Poor ionization of the peptide. 2. Presence of ion-suppressing agents (e.g., TFA).[4] 3. Inappropriate matrix for MALDI. | 1. Optimize MS source parameters (e.g., spray voltage, gas flow). 2. If using LC-MS, consider using a mobile phase with a more MS-friendly modifier like formic acid.[4] 3. Screen different MALDI matrices (e.g., CHCA, SA, DHB). |
| Unexpected Mass Peaks | 1. Presence of impurities or degradation products.[6][7] 2. Adduct formation (e.g., Na+, K+). 3. In-source fragmentation. | 1. Analyze the sample by HPLC to correlate with known impurities. 2. Use high-purity solvents and check for sources of salt contamination. 3. Reduce the fragmentation voltage in the MS source. |
| Difficulty in Sequencing by MS/MS | 1. The cyclic nature of the peptide makes fragmentation challenging.[12] | 1. Use higher energy dissociation methods (e.g., CID, HCD). 2. Consider using alternative fragmentation techniques like electron-transfer dissociation (ETD) if available. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
LC System: Use an HPLC or UHPLC system with conditions similar to the purity assessment protocol, but replace TFA with 0.1% formic acid for better MS compatibility.[4]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.[2]
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Look for the [M+H]+ ion of cyclo(Arg-Gly-Asp-D-Phe-Val) at approximately m/z 575.3.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or water (H2O/D2O, 9:1).
-
Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which is crucial for defining the 3D structure of the cyclic peptide.[1][13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
Data Analysis: The combination of these experiments allows for the sequential assignment of all amino acid residues and confirmation of the cyclic structure.[5]
Visualizations
Caption: Quality control workflow for cyclo(Arg-Gly-Asp-D-Phe-Val).
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. agilent.com [agilent.com]
- 5. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. support.proteinmetrics.com [support.proteinmetrics.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Binding Specificity of cyclo(Arg-Gly-Asp-D-Phe-Val) to Integrin αvβ3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the binding specificity of the cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), to its target receptor, integrin αvβ3. This interaction is a cornerstone of research in targeted drug delivery, cancer therapy, and angiogenesis.[1][2][3] The Arg-Gly-Asp (RGD) tripeptide sequence is a well-established recognition motif for several integrins, and its cyclization within a pentapeptide framework, as in c(RGDfV), has been shown to enhance binding affinity and selectivity for integrin αvβ3.[4][5][6]
Comparative Analysis of Binding Affinity
The binding affinity of c(RGDfV) and other RGD-containing ligands to integrin αvβ3 can be quantified using various biophysical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (KD) are common metrics used to express binding affinity, where a lower value indicates a higher affinity.
| Ligand | Assay Type | Cell Line/System | IC50 (nM) | KD (nM) | Reference |
| cyclo(RGDfV) | Integrin αvβ3 Inhibition | --- | Data not explicitly found in search results | --- | [1] |
| cyclo(RGDyK) | Receptor Binding Assay | Immobilized αvβ3 | 37.5 | --- | [3] |
| RGD-Cy5.5 | Receptor Binding Assay | Immobilized αvβ3 | 58.1 | --- | [3] |
| DOTA-3PEG4-dimer | Integrin αvβ3 Affinity | --- | 1.3 ± 0.3 | --- | [6] |
| DOTA-3PEG4-NS (scrambled) | Integrin αvβ3 Affinity | --- | 715 ± 45 | --- | [6] |
| c-(G5RGDKcLPET) | Cell-based Competition | --- | 910 (for αvβ3) | --- | [7] |
| c-(G5RGDKcLPET) | Cell-based Competition | --- | 12300 (for αvβ5) | --- | [7] |
Note: The table summarizes available quantitative data from the search results. "---" indicates data not explicitly available in the provided search snippets.
Experimental Protocols for Binding Specificity Validation
Accurate and reproducible experimental design is critical for validating the binding specificity of ligands like c(RGDfV). Below are detailed methodologies for key experiments.
Competitive Binding Assay
This assay determines the ability of a test compound (e.g., c(RGDfV)) to compete with a known, labeled ligand for binding to the target receptor.
Protocol:
-
Plate Coating: Coat a 96-well microplate with purified integrin αvβ3 protein and incubate overnight.[8]
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA solution) for 1 hour at room temperature.[9]
-
Competition: Add a constant concentration of a biotinylated or radiolabeled known integrin αvβ3 ligand (e.g., biotinylated vitronectin) and varying concentrations of the competitor peptide (c(RGDfV)) to the wells.[8]
-
Incubation: Incubate the plate for a defined period (e.g., 3 hours) to allow for competitive binding to reach equilibrium.[8][9]
-
Washing: Wash the wells to remove unbound ligands.[8]
-
Detection: For biotinylated ligands, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. Following another wash, add a suitable HRP substrate (e.g., TMB) to develop a colorimetric signal.[8] For radiolabeled ligands, measure the radioactivity in each well.
-
Analysis: Measure the signal intensity (absorbance or radioactivity). A decrease in signal with increasing concentrations of the competitor indicates successful competition. The IC50 value can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its receptor.[10][11][12][13]
Protocol:
-
Chip Preparation: Immobilize purified integrin αvβ3 onto a sensor chip surface.[14]
-
System Priming: Prime the SPR instrument with a suitable running buffer.[14]
-
Analyte Injection: Inject a series of concentrations of the analyte (c(RGDfV)) over the sensor chip surface.
-
Association & Dissociation: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to (association phase) and dissociates from (dissociation phase) the immobilized integrin.[12]
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove all bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell Adhesion Assay
This assay measures the ability of a ligand to inhibit cell attachment to a substrate coated with an integrin ligand.
Protocol:
-
Plate Coating: Coat a 96-well plate with an integrin αvβ3 ligand, such as vitronectin or fibronectin.[15]
-
Cell Preparation: Culture cells that express integrin αvβ3 (e.g., U87MG human glioblastoma cells) and label them with a fluorescent dye (e.g., Calcein-AM).[3]
-
Inhibition: Pre-incubate the labeled cells with varying concentrations of c(RGDfV).
-
Seeding: Seed the pre-incubated cells onto the coated plate and allow them to adhere for a specific time.
-
Washing: Gently wash the plate to remove non-adherent cells.[15]
-
Quantification: Quantify the number of adherent cells by measuring the fluorescence intensity in each well.
-
Analysis: A decrease in cell adhesion with increasing concentrations of c(RGDfV) indicates its inhibitory effect on integrin-mediated cell attachment.
Integrin αvβ3 Signaling Pathway
The binding of ligands like c(RGDfV) to integrin αvβ3 can trigger intracellular signaling cascades that regulate various cellular processes, including proliferation, migration, and survival.[16][17] A key downstream effector is the Focal Adhesion Kinase (FAK).
Upon ligand binding, integrin αvβ3 undergoes a conformational change, leading to the recruitment and autophosphorylation of FAK at tyrosine 397. This creates a docking site for Src family kinases, which further phosphorylate FAK, leading to the activation of downstream pathways such as the Ras-MEK-ERK (MAPK) and PI3K-Akt pathways.[16][17] These pathways ultimately regulate gene expression related to cell proliferation and survival.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - ProQuest [proquest.com]
A Comparative Analysis of Cyclo(Arg-Gly-Asp-D-Phe-Val) and Other Cyclic RGD Peptides in Integrin Targeting
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclo(Arg-Gly-Asp-D-Phe-Val) and other cyclic RGD peptides, focusing on their performance in targeting integrin receptors. The information is supported by experimental data to aid in the selection of appropriate candidates for further investigation.
The discovery of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as a key recognition motif for integrin binding has paved the way for the development of numerous targeted therapeutics and diagnostic agents. Cyclic RGD peptides, in particular, have garnered significant attention due to their enhanced stability, higher binding affinity, and improved selectivity compared to their linear counterparts. This guide focuses on the comparative analysis of a well-studied cyclic RGD peptide, cyclo(Arg-Gly-Asp-D-Phe-Val), also known as Cilengitide, with other notable cyclic RGD peptides.
Quantitative Comparison of Binding Affinity
The binding affinity of RGD peptides to various integrin subtypes is a critical determinant of their biological activity and therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this affinity, with lower values indicating higher potency. The following table summarizes the IC50 values for cyclo(Arg-Gly-Asp-D-Phe-Val) and other selected cyclic RGD peptides against different integrin subtypes.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |
| Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide) | αvβ3 | 0.54 - 4.1 | [1] |
| αvβ5 | 8 - 79 | [1] | |
| α5β1 | 14.9 - 15.4 | [1][2] | |
| Cyclo(Arg-Gly-Asp-D-Phe-Lys) (c(RGDfK)) | αvβ3 | 0.94 - 2.3 | [2][3][4][5] |
| αvβ5 | ~250-503 | [2] | |
| α5β1 | ~141-236 | [2] | |
| Dimeric RGD Peptides (e.g., E[c(RGDfK)]2) | αvβ3 | 0.8 - 5.0 | [6][7] |
| Tetrameric RGD Peptides | αvβ3 | 0.2 - 10 | [7][8] |
| Linear RGD Peptides (e.g., GRGDS) | αvβ3 | 12 - 89 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay format, cell line used, and the radioligand being displaced.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of cyclic RGD peptides.
Solid-Phase Integrin Binding Assay
This assay quantifies the binding affinity of peptides to isolated integrin receptors.
Protocol:
-
Plate Coating: 96-well ELISA plates are coated overnight at 4°C with an extracellular matrix protein ligand for the integrin of interest (e.g., vitronectin for αvβ3) in a carbonate buffer (pH 9.6).
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Competition: A fixed concentration of purified soluble integrin is added to the wells along with varying concentrations of the cyclic RGD peptide being tested.
-
Incubation: The plate is incubated to allow for competitive binding between the peptide and the coated ligand for the integrin.
-
Detection: The amount of bound integrin is quantified using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is then added, and the absorbance is measured.
-
Data Analysis: The absorbance values are plotted against the peptide concentration, and the IC50 value is determined from the resulting dose-response curve.
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit cell attachment to a substrate coated with an extracellular matrix protein.
Protocol:
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin).
-
Cell Preparation: A cell line known to express the target integrin (e.g., U87MG glioma cells for αvβ3) is cultured, harvested, and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with various concentrations of the cyclic RGD peptide.
-
Seeding: The cell-peptide mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance.
-
Data Analysis: The percentage of cell adhesion is plotted against the peptide concentration to determine the IC50 value.[10][11][12]
Signaling Pathways and Experimental Workflows
The interaction of cyclic RGD peptides with integrins can modulate various downstream signaling pathways, impacting cell behavior. The following diagrams illustrate these pathways and the workflows of the key experimental assays.
Caption: Integrin-mediated signaling pathway inhibited by cyclic RGD peptides.
Caption: Workflow for key in vitro experimental assays.
Concluding Remarks
Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide) demonstrates high affinity and selectivity for αvβ3 and αvβ5 integrins. The comparative data presented highlights that while Cilengitide is a potent inhibitor, other cyclic RGD peptides, particularly dimeric and tetrameric constructs, can exhibit even greater binding affinities for αvβ3. This is often attributed to a multivalency effect, where multiple RGD motifs can simultaneously engage with integrin receptors. The choice of a specific cyclic RGD peptide for a particular application will depend on the desired integrin selectivity profile, the required binding affinity, and the specific therapeutic or diagnostic goal. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of integrin-targeted drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of cyclo(Arg-Gly-Asp-D-Phe-Val) with Integrin Subtypes
For researchers and professionals in drug development, understanding the binding specificity of therapeutic candidates is paramount. This guide provides an objective comparison of the cross-reactivity profile of the cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as cyclo(RGDfV), with various integrin receptors. This peptide and its derivatives, such as Cilengitide [cyclo(Arg-Gly-Asp-D-Phe-NMeVal)], are potent inhibitors of specific integrins and have been investigated for applications in oncology and other diseases.[1][2]
Integrins are a family of 24 transmembrane heterodimeric receptors, composed of α and β subunits, that mediate crucial cell-to-cell and cell-to-extracellular matrix (ECM) interactions.[3] The Arg-Gly-Asp (RGD) sequence is a primary recognition motif for many integrins, making synthetic RGD peptides valuable tools for targeting these receptors.[1][4] Cyclization of the RGD sequence, as seen in cyclo(RGDfV), restricts its conformation, which can lead to increased binding affinity and selectivity compared to linear RGD peptides.[1][2]
Comparative Binding Affinity of Cyclic RGD Peptides
The inhibitory activity of cyclo(RGDfV) and its close analog, Cilengitide, varies across different integrin subtypes. This selectivity is critical for therapeutic applications, as it can minimize off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
The data below, compiled from various studies, summarizes the binding affinities for several key integrins. Note that values can differ based on the specific assay conditions.
| Integrin Subtype | Test Compound | IC50 (nM) | Comments |
| αvβ3 | Cilengitide | 3 - 40 | High affinity; potent and selective binding.[3] |
| Various cyclic RGDs | 7 - 40 | Generally high affinity and selectivity.[4] | |
| αvβ5 | Cilengitide | 3 - 40 | High affinity; often co-targeted with αvβ3.[3] |
| Various cyclic RGDs | 600 - 4,000 | Significantly lower affinity compared to αvβ3.[4] | |
| α5β1 | Cilengitide | Low nanomolar range | High affinity.[2] |
| αIIbβ3 | Various cyclic RGDs | 700 - 5,000 | Very low affinity, demonstrating high selectivity against this platelet receptor.[4] |
Key Experimental Protocols
The determination of binding affinities relies on robust and reproducible experimental methods. Below are detailed protocols for common assays used to evaluate the interaction between RGD peptides and integrins.
Solid-Phase Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of an unlabeled test compound, such as cyclo(RGDfV), to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.
Methodology:
-
Plate Coating: High-binding 96-well microtiter plates are coated with a purified human integrin solution (e.g., αvβ3, αvβ5) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a solution like Bovine Serum Albumin (BSA).
-
Competition Reaction: A fixed concentration of a biotinylated natural ligand (e.g., biotin-vitronectin for αvβ3/αvβ5) is added to the wells along with serial dilutions of the cyclo(RGDfV) peptide.
-
Incubation: The plate is incubated for 1-3 hours at room temperature to allow competitive binding to reach equilibrium.
-
Detection: After washing away unbound reagents, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated ligand.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added. The enzymatic reaction produces a color change, which is stopped with an acid solution.
-
Data Acquisition: The absorbance is measured using a plate reader. The IC50 value is calculated by plotting the absorbance against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Cell Adhesion Assay
This assay measures how effectively a compound inhibits integrin-mediated cell attachment to an ECM protein-coated surface.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein like vitronectin or fibronectin.[3]
-
Cell Preparation: A cell line known to express the target integrin (e.g., human melanoma cells for αvβ3) is harvested.
-
Inhibition: The cells are pre-incubated with various concentrations of cyclo(RGDfV).
-
Adhesion: The treated cells are seeded onto the ECM-coated plates and allowed to adhere for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The remaining adherent cells are fixed and stained (e.g., with crystal violet). The stain is then solubilized, and the absorbance is measured, which is proportional to the number of adhered cells.
-
Analysis: The percentage of adhesion inhibition is calculated relative to an untreated control, and the IC50 value is determined.[3][6]
Visualizing Integrin Signaling and Experimental Design
Integrin-Mediated Signaling Pathway
The binding of an ECM ligand or an RGD peptide antagonist to an integrin receptor triggers or inhibits a cascade of intracellular signals that regulate cell behavior. Antagonists like cyclo(RGDfV) block these pathways, which can lead to apoptosis in endothelial and tumor cells.[7][8]
Caption: Inhibition of αvβ3/αvβ5 signaling by cyclo(RGDfV).
General Workflow for Assessing Peptide Cross-Reactivity
A systematic approach is required to characterize the binding profile of a peptide ligand across multiple targets.
Caption: Standard workflow for integrin cross-reactivity analysis.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99mTc-Hydrazinonicotinic acid-Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structural Determinants of Cyclo(Arg-Gly-Asp-D-Phe-Val) Selectivity for Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as cyclo(RGDfV), is a potent and selective inhibitor of certain integrin subtypes, making it a valuable tool in cancer research and drug development.[1][2][3] Its constrained cyclic structure locks the crucial Arg-Gly-Asp (RGD) motif into a conformation that preferentially binds to specific integrins, particularly αvβ3, which is highly expressed on tumor cells and activated endothelial cells.[4][5] This guide provides a comparative analysis of cyclo(RGDfV) and its analogs, detailing their binding selectivity, the experimental methods used to determine these properties, and the downstream signaling pathways they modulate.
Quantitative Comparison of Integrin Binding Affinity
The selectivity of cyclo(RGDfV) and its derivatives for different integrin subtypes is a critical determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values for cyclo(RGDfV) and key comparators against a panel of RGD-binding integrins. Lower IC50 values indicate higher binding affinity.
| Compound | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) | Integrin αIIbβ3 (nM) | Reference(s) |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | 7 - 40 | 600 - 4,000 | - | 700 - 5,000 | [4] |
| Cilengitide (cyclo(RGDf(NMe)V)) | 0.54 - 4.1 | 8 - 79 | 14.9 - 15.4 | >1000 | [1][6] |
| Linear GRGDS | 12 - 89 | 167 - 580 | 34 - 335 | >10,000 | [7] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here are compiled from multiple sources to provide a representative comparison.
Experimental Protocols
A detailed understanding of the methodologies used to assess the binding affinity and structure of these peptides is crucial for interpreting the data and designing new experiments.
This competitive assay is widely used to determine the IC50 values of compounds that inhibit the interaction between an integrin and its natural ligand.
Principle: Purified integrin receptors are immobilized on a solid support (e.g., a 96-well plate). A labeled ligand that is known to bind to the integrin is then added in the presence of varying concentrations of the test compound (e.g., cyclo(RGDfV)). The amount of labeled ligand that binds to the immobilized integrin is inversely proportional to the binding affinity of the test compound.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of purified human integrin (e.g., αvβ3, αvβ5) at a concentration of 1-5 µg/mL in a suitable buffer (e.g., Tris-buffered saline [TBS], pH 7.4).
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., TBS with 0.05% Tween 20) to remove unbound integrin.
-
Block non-specific binding sites by adding a blocking buffer (e.g., TBS with 1% bovine serum albumin [BSA]) and incubating for 1-2 hours at room temperature.
-
Wash the wells again three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compound (cyclo(RGDfV) or its analogs) in a binding buffer (e.g., TBS with 1 mM MnCl2 and 0.1% BSA).
-
Add the diluted test compounds to the wells.
-
Immediately add a constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a fluorescently labeled RGD peptide) to all wells.
-
Incubate the plate for 1-3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the wells three times with wash buffer to remove unbound ligands and test compounds.
-
If a biotinylated ligand was used, add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase [HRP]) and incubate for 1 hour at room temperature.
-
Wash the wells again three times.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of cyclic peptides in solution.
Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei. For peptides, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can identify protons that are close in space, providing distance restraints. Additionally, the analysis of J-coupling constants provides information about dihedral angles. These experimental restraints are then used in computational modeling to calculate the solution conformation of the peptide.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the cyclic peptide (e.g., cyclo(RGDfV)) in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.
-
Add a small amount of a reference compound (e.g., TSP or TMS) for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D 1H Spectrum: To check for sample purity and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D NOESY or ROESY: To identify through-space correlations between protons that are less than 5 Å apart. A mixing time of 150-300 ms is typically used.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms.
-
2D 1H-15N HSQC: To assign the chemical shifts of the amide nitrogen atoms.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of all protons, carbons, and nitrogens by analyzing the correlation patterns in the 2D spectra.
-
Integrate the cross-peaks in the NOESY or ROESY spectra to obtain interproton distance restraints.
-
Measure the 3J(HN,Hα) coupling constants from the 1D or 2D spectra to obtain dihedral angle restraints for the peptide backbone (φ angle).
-
-
Structure Calculation:
-
Use the experimentally derived distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations using software such as CYANA, XPLOR-NIH, or AMBER.
-
Generate an ensemble of low-energy structures that are consistent with the NMR data.
-
Analyze the resulting ensemble of structures to determine the predominant conformation of the cyclic peptide in solution.
-
Signaling Pathways and Experimental Workflows
The binding of cyclo(RGDfV) to integrin αvβ3 triggers a cascade of intracellular signaling events that can influence cell adhesion, migration, proliferation, and survival. The diagrams below illustrate the key signaling pathways and a typical experimental workflow for evaluating integrin antagonists.
Caption: Integrin αvβ3 signaling pathway activated by cyclo(RGDfV).
Caption: Experimental workflow for evaluating cyclo(RGDfV) analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cilengitide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclo(Arg-Gly-Asp-D-Phe-Val) and Other Commercial RGD Peptides for Researchers and Drug Development Professionals
An in-depth analysis of cyclo(Arg-Gly-Asp-D-Phe-Val) reveals its competitive performance in integrin binding and cellular adhesion when benchmarked against a range of commercially available RGD-containing peptides. This guide provides a comprehensive comparison, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid researchers in selecting the optimal RGD peptide for their specific applications.
The Arg-Gly-Asp (RGD) tripeptide sequence is a critical motif in extracellular matrix proteins, mediating cell adhesion through its interaction with integrin receptors. This interaction plays a pivotal role in numerous physiological and pathological processes, including angiogenesis, tissue repair, and cancer metastasis. Consequently, synthetic RGD peptides have emerged as valuable tools in biomedical research and as promising candidates for targeted drug delivery and therapeutic intervention. Among these, the cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), has garnered significant attention due to its high affinity and selectivity for αvβ3 integrin, a key player in tumor angiogenesis.
This guide offers an objective comparison of c(RGDfV) with other commercially available linear and cyclic RGD peptides, supported by experimental data on their binding affinities and cell adhesion properties.
Quantitative Performance Comparison
The efficacy of RGD peptides is primarily determined by their binding affinity to specific integrin subtypes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this affinity, with lower values indicating stronger binding. The following tables summarize the IC50 values for c(RGDfV) and other RGD peptides from competitive binding assays, as well as a qualitative comparison of their cell adhesion and in vivo performance.
| Peptide | Integrin Target | IC50 (nM) | Reference |
| cyclo(Arg-Gly-Asp-D-Phe-Val) [c(RGDfV)] | αvβ3 | 1.5 - 10 | [1][2][3] |
| cyclo(Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)] | αvβ3 | 16.6 - 49.9 | [2][4] |
| cyclo(Arg-Gly-Asp-D-Tyr-Lys) [c(RGDyK)] | αvβ3 | ~20 | [5] |
| Linear (GRGDS) | Multiple | >1000 | [6] |
| Dimeric RGD (e.g., E[c(RGDfK)]2) | αvβ3 | 5.0 - 48.4 | [2][4] |
| Tetrameric RGD (e.g., DOTA-2P-RGD4) | αvβ3 | 0.5 | [4] |
| Feature | cyclo(Arg-Gly-Asp-D-Phe-Val) | Linear RGD Peptides | Other Cyclic RGD Peptides | Multimeric RGD Peptides |
| Binding Affinity | High | Low | Moderate to High | Very High |
| Integrin Selectivity | High for αvβ3 | Low | Moderate to High | High |
| In vivo Stability | High | Low (rapid degradation) | High | High |
| Cell Adhesion | Strong | Moderate | Strong | Very Strong |
| In vivo Tumor Uptake | High | Low | Moderate to High | Very High |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., c(RGDfV)) by measuring its ability to compete with a radiolabeled or fluorescently labeled known ligand for binding to a specific integrin receptor.
Materials:
-
Purified integrin αvβ3 protein
-
Radiolabeled ligand (e.g., ¹²⁵I-echistatin or ¹²⁵I-c(RGDyK))
-
Test RGD peptides (c(RGDfV) and other commercially available peptides)
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
96-well microplates coated with integrin
-
Gamma counter or fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with purified integrin αvβ3 and block non-specific binding sites.
-
Prepare serial dilutions of the unlabeled test RGD peptides.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Add the different concentrations of the unlabeled test peptides to the wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Wash the wells to remove unbound ligands.
-
Measure the amount of bound radiolabeled ligand in each well using a gamma counter.
-
Plot the percentage of bound radiolabeled ligand against the concentration of the unlabeled competitor peptide.
-
Calculate the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand.
Cell Adhesion Assay
This assay measures the ability of cells to attach to a substrate coated with an RGD peptide, providing a functional readout of the peptide's interaction with cellular integrins.
Materials:
-
Cell line expressing the target integrin (e.g., U87MG human glioblastoma cells for αvβ3)
-
RGD peptides for coating
-
96-well tissue culture plates
-
Cell culture medium
-
Crystal violet staining solution
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the RGD peptides at a desired concentration and incubate to allow for adsorption to the surface.
-
Wash the wells to remove any unbound peptide.
-
Block non-specific cell adhesion by incubating the wells with a blocking agent (e.g., bovine serum albumin).
-
Seed the cells into the coated wells and incubate for a specific period to allow for cell attachment.
-
Gently wash the wells to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., paraformaldehyde).
-
Stain the fixed cells with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are presented in the DOT language for Graphviz.
Caption: RGD-Integrin Signaling Pathway.
Caption: Experimental Workflow for Peptide Comparison.
Conclusion
The presented data underscores the superior performance of cyclic RGD peptides, particularly c(RGDfV), over their linear counterparts in terms of integrin binding affinity and cellular adhesion. The enhanced stability and constrained conformation of cyclic peptides contribute to their higher efficacy. For applications requiring maximal targeting efficiency, multimeric RGD peptides represent a powerful, albeit more complex, alternative. This guide provides researchers and drug development professionals with the necessary data and methodologies to make informed decisions when selecting an RGD peptide for their research and therapeutic development endeavors. The choice of a specific RGD peptide should be guided by the desired integrin selectivity, the experimental context, and the specific research or clinical application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization and comparison of RGD cell-adhesion recognition sites engineered into streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Reproducibility of Experiments Using cyclo(Arg-Gly-Asp-D-Phe-Val): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), is a potent and selective inhibitor of αvβ3 and αvβ5 integrins. These integrins play a crucial role in cell adhesion, angiogenesis, and tumor metastasis. The reproducibility of experiments involving c(RGDfV) is paramount for advancing our understanding of its therapeutic potential and for the development of novel anti-cancer agents. This guide provides a comparative analysis of c(RGDfV) performance, supported by experimental data and detailed protocols to aid in the design and execution of reproducible studies.
Comparative Performance Data
The efficacy of cyclo(Arg-Gly-Asp-D-Phe-Val) and its derivatives is frequently benchmarked against other RGD-containing peptides. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting integrin-ligand interactions.
| Compound | Integrin Subtype | IC50 (nM) | Experimental Context |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 3.68 | Competitive binding assay using 125I-Echistatin as the displacement ligand.[1] |
| cyclo(Arg-Gly-Asp-D-Tyr-Lys) | αvβ3 | 3.01 | Competitive binding assay using 125I-Echistatin as the displacement ligand.[1] |
| Cilengitide (cyclo(RGDf(Nme)V)) | αvβ3 / αvβ5 | Low nM | Binds with nanomolar affinity; inhibits cell adhesion in the low micromolar range.[2] |
| Linear RGD peptides (e.g., GRGDNP) | αvβ3 | 12 - 89 | Generally lower affinity compared to cyclic counterparts.[3] |
| Dimeric c(RGD) radioligand ([64Cu]Cu-NOTA-c(RGD)2) | αvβ3 | 40.6 ± 4.6 | Higher receptor binding avidity compared to monomeric forms.[1] |
| Tetrameric c(RGD) radiotracer ([64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2) | αvβ3 | 16.6 ± 1.3 | Higher integrin-binding avidity compared to dimeric analogues.[1] |
Key Experimental Protocols
Reproducibility is contingent on meticulous adherence to well-defined experimental protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of cyclo(Arg-Gly-Asp-D-Phe-Val).
Cell Adhesion Assay
This assay quantifies the ability of c(RGDfV) to inhibit cell attachment to extracellular matrix (ECM) proteins.
Protocol:
-
Plate Coating: Coat 96-well plates with an ECM protein solution (e.g., vitronectin or fibronectin at 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., human melanoma M21 cells) and resuspend them in a serum-free medium.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) or a control peptide for 30 minutes at 37°C.
-
Cell Seeding: Add the cell-peptide suspension to the coated and blocked wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, followed by solubilization and measurement of absorbance at a specific wavelength (e.g., 570 nm), or by using a fluorescent dye like Calcein-AM.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition relative to the control (no peptide).
In Vitro Anti-Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the potential of c(RGDfV) to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel Basement Membrane Matrix on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to sub-confluence. Harvest the cells and resuspend them in a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Treatment: Add varying concentrations of cyclo(Arg-Gly-Asp-D-Phe-Val) or a control substance to the cell suspension.
-
Cell Seeding: Seed the HUVECs (e.g., 1.5-3 x 10^4 cells/well) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. For quantification, capture images and measure parameters such as the total tube length, number of branch points, and total mesh area using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Data Analysis: Compare the quantitative parameters of the treated groups to the control group to determine the inhibitory effect of the peptide.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This assay evaluates the anti-tumor efficacy of cyclo(Arg-Gly-Asp-D-Phe-Val) in a living organism.
Protocol:
-
Cell Culture and Implantation: Culture a suitable tumor cell line (e.g., U87MG human glioblastoma cells) in appropriate media. Harvest the cells and inject them subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Randomize the mice into different treatment groups: a control group (e.g., receiving vehicle), a group receiving cyclo(Arg-Gly-Asp-D-Phe-Val), and potentially a group receiving a comparative drug.
-
Drug Administration: Administer the treatments according to a predefined schedule (e.g., daily intraperitoneal injections).
-
Data Collection: Continue to monitor tumor volume and the body weight of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the excised tumors. The tumor tissue can be further analyzed by immunohistochemistry to assess microvessel density (e.g., using CD31 staining) or apoptosis (e.g., using TUNEL staining).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the in vivo efficacy of cyclo(Arg-Gly-Asp-D-Phe-Val).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding.
Integrin-Mediated Signaling Pathway
Cyclo(Arg-Gly-Asp-D-Phe-Val) competitively inhibits the binding of extracellular matrix proteins to integrins, thereby disrupting downstream signaling pathways that are critical for cell survival, proliferation, and migration. A key player in this cascade is the Focal Adhesion Kinase (FAK).
Caption: Disruption of integrin signaling by cyclo(Arg-Gly-Asp-D-Phe-Val).
Experimental Workflow for In Vivo Tumor Inhibition Studies
A standardized workflow is essential for ensuring the reproducibility of in vivo experiments.
Caption: Standardized workflow for assessing in vivo anti-tumor efficacy.
References
Safety Operating Guide
Personal protective equipment for handling cyclo(Arg-Gly-Asp-D-Phe-Val)
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with cyclo(Arg-Gly-Asp-D-Phe-Val). The following procedures are based on currently available safety information and standard laboratory practices.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling. However, the following minimum PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat is required. Ensure that skin is not exposed.
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Logistical Information
Proper storage and handling are crucial to maintain the integrity of cyclo(Arg-Gly-Asp-D-Phe-Val). The compound is typically supplied as a white, lyophilized solid.[1][2][3][4]
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2][3][5] |
| Solubility | 5 mg/mL in 1 N acetic acid | [1][2][3] |
| Form | Solid | [1][2][3] |
| Color | White | [1][2][3] |
Storage:
-
Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed container, protected from moisture.[1][2][3][5]
-
For stock solutions, it is recommended to aliquot and store at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5]
Handling:
-
Before use, allow the product to equilibrate to room temperature in a desiccator to prevent condensation.
-
Handle the solid powder in a chemical fume hood to minimize inhalation of any dust particles.
-
When preparing solutions, first dissolve the peptide in the appropriate solvent (e.g., 1 N acetic acid) before diluting with aqueous buffers.[1][2][3]
Disposal Plan
Dispose of cyclo(Arg-Gly-Asp-D-Phe-Val) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Unused Material: If the pure, unused peptide must be disposed of, it should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Labware: Dispose of items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the peptide in a designated chemical waste container.
-
Aqueous Solutions: Neutralize acidic solutions before disposal. Depending on local regulations, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is imperative to confirm this with your local EHS guidelines, as regulations vary. For larger volumes or more concentrated solutions, collect in a designated aqueous waste container.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
